molecular formula C24H27F3N8O3 B15574300 IPN60090

IPN60090

Cat. No.: B15574300
M. Wt: 532.5 g/mol
InChI Key: GEHZIZWHNLQFAS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutaminase-1 Inhibitor IACS-6274 is an orally bioavailable inhibitor of the metabolic enzyme glutaminase-1 (GLS1), with potential antineoplastic and immunostimulating activities. Upon oral administration, IACS-6274 selectively targets, binds to and inhibits human GLS1, an enzyme that is essential for the conversion of the amino acid glutamine into glutamate. Blocking glutamine metabolism inhibits proliferation in rapidly growing tumor cells and leads to an induction of cell death. Unlike normal healthy cells, glutamine-dependent tumors heavily rely on the intracellular conversion of exogenous glutamine into glutamate and glutamate metabolites to provide energy and generate building blocks for the production of macromolecules, which are needed for cellular growth and survival.
IPN-60090 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name

1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N8O3/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZIZWHNLQFAS-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CC[C@H](CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IPN60090: A Technical Guide to a First-in-Class Glutaminase-1 Inhibitor and its Role in Glutaminolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 is an orally active and highly selective small-molecule inhibitor of glutaminase (B10826351) 1 (GLS1), a critical enzyme in the metabolic pathway of glutaminolysis.[1][2][3] Dysregulation of cellular metabolism is a recognized hallmark of cancer, and many tumors exhibit a strong dependence on glutamine for survival and proliferation.[4] GLS1 catalyzes the conversion of glutamine to glutamate (B1630785), a key step that fuels the tricarboxylic acid (TCA) cycle, supports macromolecule biosynthesis, and helps maintain redox homeostasis in cancer cells.[1][4] By inhibiting GLS1, this compound disrupts these vital cellular processes, leading to anti-tumor effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a potent and selective inhibitor of the kidney-type glutaminase (GLS1). There are two major isoforms of glutaminase, GLS1 and GLS2 (liver-type). This compound demonstrates high selectivity for GLS1 with no significant activity against GLS2.[1][2][3] This selectivity is crucial as GLS1 is the predominant isoform expressed in many cancer types. The inhibition of GLS1 by this compound leads to a depletion of intracellular glutamate and a subsequent reduction in the production of downstream metabolites essential for tumor cell growth and survival.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueTarget/Cell LineReference
IC50 31 nMPurified recombinant human GLS1 (GAC isoform)[1][2][3]
IC50 >50,000 nMGLS2[1][2][3]
IC50 26 nMA549 cell proliferation[2][3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelTreatmentOutcomeReference
H460 NSCLC Xenograft 100 mg/kg this compound, oral, twice daily for 30 days28% tumor growth inhibition (monotherapy)[2][3]
H460 NSCLC Xenograft 100 mg/kg this compound + TAK228, oral, twice daily for 30 days85% tumor growth inhibition (combination)[2][3]

Table 3: Phase I Clinical Trial Data for this compound (NCT03894540)

Dose LevelGlutamate/Glutamine Ratio Inhibition in PBMCs (C1D14 vs. Baseline)Best RECIST v1.1 Response (N=20)Reference
120 mg BID 82.5% (P<0.0001)Stable Disease (SD) in 17 patients[5]
180 mg BID 83.9% (P<0.0001)Disease Control Rate at 12 weeks: 60%[5]
240 mg BID 85.3% (P<0.0001)[5]

Signaling Pathways

The anti-tumor activity of this compound is intrinsically linked to the disruption of key signaling pathways that are dependent on glutamine metabolism.

Glutaminolysis Pathway and this compound Inhibition

Glutaminolysis is a central metabolic pathway in many cancer cells. The following diagram illustrates the core pathway and the point of inhibition by this compound.

Glutaminolysis_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Glutamine_ext Glutamine Glutamine_in Glutamine Glutamine_ext->Glutamine_in Transporter Glutamine_mito Glutamine Glutamine_in->Glutamine_mito GLS1 GLS1 Glutamine_mito->GLS1 Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH/Transaminases TCA TCA Cycle aKG->TCA GLS1->Glutamate Hydrolysis This compound This compound This compound->GLS1

Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.

Downstream Effects of GLS1 Inhibition

The inhibition of GLS1 by this compound has several downstream consequences that contribute to its anti-cancer effects. These include the disruption of the TCA cycle, reduced biosynthesis of macromolecules, and altered redox balance.

Downstream_Effects This compound This compound GLS1 GLS1 This compound->GLS1 Glutamate Reduced Glutamate GLS1->Glutamate Inhibits production of aKG Reduced α-Ketoglutarate Glutamate->aKG Redox Altered Redox Balance (Reduced Glutathione) Glutamate->Redox TCA TCA Cycle Disruption aKG->TCA Biosynthesis Reduced Nucleotide & Amino Acid Synthesis aKG->Biosynthesis CellGrowth Inhibition of Cell Growth & Proliferation TCA->CellGrowth Biosynthesis->CellGrowth Redox->CellGrowth

Caption: Downstream consequences of GLS1 inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

GLS1 Dual-Coupled Enzyme Assay

This assay measures the enzymatic activity of GLS1 by coupling the production of glutamate to a detectable signal.

Workflow:

GLS1_Assay_Workflow start Start step1 Prepare reaction mix: - Purified GLS1 enzyme - Glutamine (substrate) - this compound (inhibitor) start->step1 step2 Incubate at 37°C step1->step2 step3 Add coupling enzymes: - Glutamate Dehydrogenase (GDH) - NAD+ step2->step3 step4 Measure NADH production (Fluorometric or Absorbance at 340 nm) step3->step4 end Determine IC50 step4->end

Caption: Workflow for the GLS1 dual-coupled enzyme assay.

Methodology:

  • Reagents:

    • Purified recombinant human GLS1 (GAC isoform)

    • L-Glutamine

    • This compound (or other test inhibitors)

    • Glutamate Dehydrogenase (GDH)

    • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add purified GLS1 enzyme to each well.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Initiate the reaction by adding L-glutamine to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Add the coupling reaction mixture containing GDH and NAD+.

    • Incubate at 37°C for 15-30 minutes.

    • Measure the production of NADH by monitoring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

A549 Cell Proliferation Assay (Resazurin-Based)

This assay assesses the effect of this compound on the proliferation of the A549 non-small cell lung cancer cell line.

Methodology:

  • Cell Culture:

    • Culture A549 cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed A549 cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the existing medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours.

    • Add Resazurin solution (e.g., 10% of the well volume) to each well and incubate for 2-4 hours at 37°C.

    • Measure the fluorescence of the reduced product (resorufin) using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

    • Calculate the percent inhibition of cell proliferation and determine the IC50 value.

H460 Non-Small Cell Lung Cancer Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of this compound.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Procedure:

    • Subcutaneously inject H460 cells (e.g., 1 x 106 cells in Matrigel) into the flank of each mouse.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

    • Randomize the mice into treatment and control groups.

    • Prepare the this compound formulation for oral administration (e.g., suspended in 0.5% methylcellulose (B11928114) in sterile water).[1]

    • Administer this compound orally (e.g., 100 mg/kg, twice daily) or vehicle control for the duration of the study (e.g., 30 days).[2][3]

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of glutamine and glutamate levels).

Measurement of Intracellular Glutamine and Glutamate Levels

This method is used to assess the target engagement of this compound by measuring the levels of its substrate and product.

Methodology:

  • Sample Preparation:

    • For cultured cells, wash the cells with ice-cold PBS and lyse them.

    • For tumor tissue, homogenize the tissue in an appropriate buffer on ice.

  • Extraction:

    • Perform a metabolite extraction using a method such as methanol/chloroform/water extraction.

  • Analysis:

    • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify the absolute concentrations of glutamine and glutamate by comparing to a standard curve.

CLIA-Certified Immunohistochemistry (IHC) for ASNS

Low expression of asparagine synthetase (ASNS) has been identified as a potential biomarker for sensitivity to GLS1 inhibitors.[6][7]

Methodology:

  • Tissue Preparation:

    • Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody specific for ASNS.

    • Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).

    • Develop the signal with a chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

  • Interpretation:

    • Score the staining intensity and percentage of positive tumor cells. A pre-defined scoring system is used to classify tumors as ASNS-low or ASNS-high.

Conclusion

This compound is a promising, highly selective GLS1 inhibitor with demonstrated preclinical and early clinical activity. Its mechanism of action, centered on the disruption of glutaminolysis, targets a key metabolic vulnerability in a variety of cancers. The identification of predictive biomarkers, such as low ASNS expression, will be crucial for patient stratification and the successful clinical development of this compound. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and utilize this novel therapeutic agent.

References

The Discovery and Development of IPN60090: A Selective GLS-1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IPN60090, also known as IACS-6274, is a potent and selective small-molecule inhibitor of glutaminase-1 (GLS-1) that has advanced into clinical development for the treatment of solid tumors.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It details the scientific rationale for targeting GLS-1 in oncology, the lead optimization process that led to the identification of this compound, its pharmacokinetic and pharmacodynamic properties, and the methodologies of the key experiments conducted. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting Glutamine Metabolism in Cancer

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival.[2] One such critical pathway is the utilization of glutamine, which is catabolized by the mitochondrial enzyme glutaminase (B10826351) (GLS) to produce glutamate (B1630785) and ammonia.[3][4] Glutamate is a key metabolite that feeds into the tricarboxylic acid (TCA) cycle for energy production, contributes to the synthesis of glutathione (B108866) for redox balance, and serves as a building block for nucleotides and amino acids.[2] GLS-1, one of the two isoforms of glutaminase, is overexpressed in various cancers and has been identified as a promising therapeutic target.[2][3] Inhibition of GLS-1 can disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[2]

Several GLS-1 inhibitors have been developed, with some, like CB-839 (telaglenastat), advancing to later-stage clinical trials.[2] However, these early inhibitors often possessed suboptimal physicochemical and pharmacokinetic properties, necessitating high doses.[2] This created an opportunity for the discovery of next-generation GLS-1 inhibitors with improved drug-like properties.

The development of this compound was initiated by a team of scientists at The University of Texas MD Anderson Cancer Center's Therapeutics Discovery division, specifically within the Institute for Applied Cancer Science (IACS) and Translational Research to Advance Therapeutics and Innovation in Oncology (TRACTION) platforms.[1] The program was subsequently licensed to Ipsen Biopharmaceuticals in 2018 for further development.[1] The primary goal of the program was to identify a potent and selective GLS-1 inhibitor with excellent pharmacokinetic properties suitable for oral administration.[2][5]

The Role of GLS-1 in Cancer Metabolism

The signaling pathway of glutamine metabolism highlights the central role of GLS-1 and the therapeutic rationale for its inhibition.

GLS1_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporters Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito GLS1 GLS-1 Glutamate Glutamate GLS1->Glutamate Hydrolysis Ammonia Ammonia GLS1->Ammonia Hydrolysis alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases GSH Glutathione Glutamate->GSH TCA TCA Cycle alpha_KG->TCA Protein_synth Protein Synthesis Ammonia->Protein_synth This compound This compound This compound->GLS1 Inhibition

Caption: Glutamine metabolism pathway and the inhibitory action of this compound on GLS-1.

Discovery and Lead Optimization of this compound

The discovery of this compound began with a lead compound, BPTES (compound 2), a known GLS-1 inhibitor.[2] The research program focused on enhancing the metabolic stability and solubility of this lead compound to develop a clinical candidate with superior pharmacokinetic properties.[2] This effort culminated in the identification of compound 27, which was later named this compound.[2][5]

The logical workflow for the discovery of this compound is depicted below.

Drug_Discovery_Workflow Lead_ID Lead Identification (BPTES - Compound 2) Lead_Opt Lead Optimization Lead_ID->Lead_Opt Structure_Activity Structure-Activity Relationship (SAR) Studies Lead_Opt->Structure_Activity PK_Prop Improving Physicochemical & Pharmacokinetic Properties Lead_Opt->PK_Prop IPN60090_ID Identification of This compound (Compound 27) Structure_Activity->IPN60090_ID PK_Prop->IPN60090_ID Preclinical_Dev Preclinical Development IPN60090_ID->Preclinical_Dev Clinical_Trials Phase I Clinical Trials Preclinical_Dev->Clinical_Trials

Caption: The drug discovery workflow leading to this compound.

Preclinical Profile of this compound

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of the GLS-1 enzyme. The in vitro activity of this compound and its precursors was evaluated using a recombinant human GLS-1 enzyme assay.

CompoundGLS-1 Enzyme IC50 (nM)
BPTES (Compound 2)25
CB-839 (Compound 4)16
This compound (Compound 27) 8
Data sourced from the Journal of Medicinal Chemistry.[5]
Cellular Activity

The anti-proliferative effects of this compound were assessed in various cancer cell lines. A notable sensitivity was observed in lung cancer cells with mutations in KEAP1 and NFE2L2, genes that regulate the response to oxidative stress.[1]

Cell LineCancer TypeKey MutationsA549 Assay IC50 (nM)
A549Lung CancerKEAP1 mutant11
Data represents a key finding from preclinical studies.[5]
Pharmacokinetics

A primary objective of the this compound discovery program was to develop a compound with excellent oral bioavailability and pharmacokinetic properties.[2][6] Preclinical studies in multiple species confirmed the favorable pharmacokinetic profile of this compound.

SpeciesDose (mg/kg, oral)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)F (%)
Mouse100.518004500100
Rat10122001100085
Dog3211008800100
Pharmacokinetic parameters of this compound in preclinical species.[2]
In Vivo Efficacy

The antitumor activity of this compound was demonstrated in preclinical xenograft models of lung and ovarian cancer.[1] These studies also helped identify potential biomarkers of response.[1]

Clinical Development

This compound is currently being evaluated in a Phase I clinical trial for patients with advanced solid tumors.[1][7] The trial employs a biomarker-driven approach to select patients who are most likely to respond to treatment.[1]

The design of the ongoing Phase I trial is as follows:

Clinical_Trial_Design Patient_Population Patients with Advanced Solid Tumors (with KEAP1/NFE2L2 mutations or low ASNS levels) Dose_Escalation Phase I Dose Escalation (BOIN Design) Patient_Population->Dose_Escalation Dose_Expansion Dose Expansion Cohorts Dose_Escalation->Dose_Expansion Endpoints Primary Endpoints: - Safety and Tolerability - Recommended Phase 2 Dose (RP2D) Secondary Endpoints: - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Anti-tumor Activity Dose_Escalation->Endpoints Biomarkers Biomarker Analysis: - GLS1 inhibition in PBMCs - Patient selection assays Dose_Escalation->Biomarkers Dose_Expansion->Endpoints Dose_Expansion->Biomarkers

Caption: Overview of the Phase I clinical trial design for this compound.

Initial data from the clinical trial have shown that this compound effectively inhibits GLS-1 activity in peripheral blood mononuclear cells (PBMCs) of patients.[1] Future plans include investigating this compound in combination with other anti-cancer agents, such as checkpoint inhibitors and chemotherapy.[1]

Experimental Protocols

Recombinant Human GLS-1 Enzyme Assay
  • Enzyme: Recombinant human GLS-1 was expressed and purified.

  • Substrate: L-glutamine.

  • Assay Principle: The assay measures the production of glutamate from glutamine by GLS-1. The amount of glutamate produced is determined using a coupled enzymatic reaction with glutamate dehydrogenase, which results in the production of NADH, detectable by absorbance at 340 nm.

  • Procedure: The assay was performed in a 96-well plate format. A reaction mixture containing buffer, co-factors, and the test compound (this compound or precursors) at various concentrations was pre-incubated. The reaction was initiated by the addition of GLS-1 and L-glutamine. The plate was incubated at room temperature, and the absorbance at 340 nm was measured over time.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

A549 Cell Proliferation Assay
  • Cell Line: A549 human lung carcinoma cells.

  • Assay Principle: This assay measures the effect of the test compound on cell viability and proliferation.

  • Procedure: A549 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compound or vehicle control. After a 72-hour incubation period, cell viability was assessed using a commercially available reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal was measured, and the IC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a non-linear regression model.

In Vivo Pharmacokinetic Studies
  • Animal Models: Male Sprague-Dawley rats, male beagle dogs, and male CD-1 mice were used.

  • Drug Administration: this compound was administered intravenously (IV) and orally (PO) to determine key pharmacokinetic parameters, including bioavailability.

  • Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation.

  • Bioanalysis: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%) were calculated using non-compartmental analysis.

Peripheral Blood Mononuclear Cell (PBMC) Pharmacodynamic Assay
  • Sample Collection: Whole blood samples were collected from patients at specified time points during the clinical trial.

  • PBMC Isolation: PBMCs were isolated from whole blood using density gradient centrifugation.

  • Assay Principle: This assay assesses the level of GLS-1 target engagement by measuring glutamine metabolism in PBMCs.[7][8] 13C-labeled glutamine is used as a tracer.

  • Procedure: Isolated PBMCs were incubated with 13C-labeled glutamine. The cells were then lysed, and the levels of 13C-labeled glutamate were measured by LC-MS/MS.

  • Data Analysis: The inhibition of GLS-1 activity was determined by comparing the amount of 13C-glutamate produced in post-dose samples to pre-dose samples.

Conclusion

This compound is a promising, clinical-stage, selective GLS-1 inhibitor with excellent physicochemical and pharmacokinetic properties.[2][6][9] Its discovery and development have been guided by a clear understanding of the role of glutamine metabolism in cancer and a focused effort to improve upon earlier generations of GLS-1 inhibitors. The ongoing Phase I clinical trial, which incorporates a biomarker-driven strategy, will be crucial in determining the therapeutic potential of this compound in patients with advanced solid tumors.[1][7] The data and methodologies presented in this guide provide a comprehensive overview of the research and development of this novel anti-cancer agent.

References

The Pivotal Role of Glutaminase 1 (GLS1) in Tumor Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is the dependence on glutamine, a phenomenon termed "glutamine addiction." At the heart of this addiction lies Glutaminase (B10826351) 1 (GLS1), a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate (B1630785). This reaction is the gateway for glutamine's carbon and nitrogen to enter central metabolic pathways, fueling bioenergetics, biosynthesis, and redox homeostasis. The overexpression of GLS1 is a common feature across a wide array of human cancers and is frequently associated with poor prognosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted role of GLS1 in tumor metabolism, detailing its regulation, the consequences of its activity, and methodologies to study its function.

Introduction: The Glutamine Addiction of Cancer

Normal cells can synthesize sufficient glutamine, a non-essential amino acid. However, many tumor cells become "conditionally essential" for glutamine, exhibiting a high rate of glutamine uptake and catabolism.[1] This glutamine addiction serves several critical functions for cancer cells:

  • Anaplerosis: Glutamine-derived glutamate is converted to α-ketoglutarate, which replenishes the tricarboxylic acid (TCA) cycle. This is crucial for generating ATP and providing precursors for the synthesis of other biomolecules.[1]

  • Biosynthesis: The carbon and nitrogen from glutamine are incorporated into the synthesis of nucleotides, non-essential amino acids, and fatty acids, all of which are essential for building new cells.[2][3]

  • Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (B108866) (GSH), the primary intracellular antioxidant. GSH protects cancer cells from the high levels of reactive oxygen species (ROS) generated during rapid metabolism and proliferation.[4]

The Central Enzyme: Glutaminase 1 (GLS1)

GLS1 is a key mitochondrial enzyme that exists in two main splice variants: the kidney-type (KGA) and the glutaminase C (GAC).[2][3] Both isoforms are frequently overexpressed in a variety of cancers.[5] The GAC isoform is reported to be more enzymatically active and is the predominant isoform in many cancer types.[6] The fundamental reaction catalyzed by GLS1 is the hydrolysis of glutamine to glutamate and ammonia, which is the first and rate-limiting step of glutaminolysis.[7]

Quantitative Data on GLS1 in Cancer

Upregulation of GLS1 Expression in Human Cancers

Numerous studies have demonstrated the significant upregulation of GLS1 expression in various tumor tissues compared to their normal counterparts. This overexpression is often correlated with tumor progression and poor patient outcomes.

Cancer TypeUpregulation of GLS1Reference
Colorectal CancerSignificantly higher mRNA and protein levels in tumor vs. normal tissue.[5]
Hepatocellular CarcinomaSignificantly increased expression in HCC tissues.[8]
Head and Neck Squamous Cell CarcinomaHigher GLS1 mRNA levels in tumor tissue.[5]
Gastric CancerOverexpressed in a significant portion of diffuse gastric carcinoma samples.[5][9]
Breast CancerFrequently overexpressed, particularly in triple-negative breast cancer.[10]
GlioblastomaHigher GLS1 expression compared to normal brain tissue.[5]
Potency of GLS1 Inhibitors in Cancer Cell Lines

The development of small molecule inhibitors targeting GLS1 has provided valuable tools for research and potential therapeutic agents. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these inhibitors in various cancer cell lines.

InhibitorCancer Cell LineIC50Reference
CB-839 (Telaglenastat)MDA-MB-231 (Triple-Negative Breast Cancer)~33 nM[11]
CB-839 (Telaglenastat)PC-3 (Prostate Cancer)< 0.1 µM[12]
BPTESMDA-MB-231 (Triple-Negative Breast Cancer)~2.4 µM[11]
Compound 968Lung Squamous Cell Carcinoma (Gln-dependent lines)5-20 µM (growth inhibition)
Metabolic Consequences of GLS1 Inhibition

Inhibition of GLS1 leads to significant alterations in the metabolic landscape of cancer cells, providing insights into the downstream effects of blocking glutaminolysis.

MetaboliteExpected Change upon GLS1 InhibitionReference
GlutamineIncrease[13]
GlutamateDecrease[13]
α-KetoglutarateDecrease[13]
TCA Cycle Intermediates (e.g., Succinate, Fumarate, Malate)Decrease[13]
AspartateDecrease
Glutathione (GSH)Decrease[4]
Nucleotides (e.g., AMP, UMP)Decrease

Regulation of GLS1 in Tumors

The expression and activity of GLS1 are tightly regulated by key oncogenic signaling pathways, ensuring that glutamine metabolism is coupled to the cell's growth and proliferation signals.

The c-Myc-GLS1 Axis: A Positive Feedback Loop

The oncogenic transcription factor c-Myc is a master regulator of cellular metabolism and plays a crucial role in upregulating GLS1 expression. c-Myc can directly bind to the GLS1 promoter to enhance its transcription. Furthermore, a positive feedback loop exists where GLS1 activity, by sustaining the TCA cycle and providing metabolic intermediates, can in turn stabilize c-Myc protein, further driving glutaminolysis.

GLS1_cMyc_Feedback_Loop cMyc c-Myc GLS1_promoter GLS1 Promoter cMyc->GLS1_promoter Binds to GLS1 GLS1 GLS1_promoter->GLS1 Activates Transcription Glutaminolysis Glutaminolysis GLS1->Glutaminolysis Catalyzes Metabolites TCA Cycle Intermediates Glutaminolysis->Metabolites Produces cMyc_stability c-Myc Protein Stability Metabolites->cMyc_stability Enhances cMyc_stability->cMyc Increases

c-Myc and GLS1 Positive Feedback Loop.
Regulation by mTORC1 Signaling

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. mTORC1 signaling promotes glutamine metabolism by upregulating GLS1 expression, at least in part, through its effects on c-Myc. This ensures that nutrient availability is coordinated with the anabolic processes required for cell growth.

mTORC1_GLS1_Regulation Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 cMyc c-Myc mTORC1->cMyc Upregulates S6K1->cMyc Upregulates GLS1 GLS1 cMyc->GLS1 Upregulates Glutaminolysis Glutaminolysis GLS1->Glutaminolysis Cell_Growth Cell Growth & Proliferation Glutaminolysis->Cell_Growth Supports

mTORC1 Signaling Pathway Regulating GLS1.
Regulation by AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). While often acting as a metabolic checkpoint to inhibit anabolic processes, the role of AMPK in regulating glutaminolysis can be context-dependent. Some studies suggest that under glucose-deprived conditions, AMPK can promote glutaminolysis to maintain cellular energy levels.

AMPK_GLS1_Regulation Low_Energy Low Energy Status (High AMP/ATP) AMPK AMPK Low_Energy->AMPK Activates GLS1 GLS1 AMPK->GLS1 Can Activate (Context-dependent) Anabolic_Pathways Anabolic Pathways AMPK->Anabolic_Pathways Inhibits Glutaminolysis Glutaminolysis GLS1->Glutaminolysis ATP_Production ATP Production Glutaminolysis->ATP_Production Contributes to

AMPK Signaling and its Potential Regulation of GLS1.

Interaction with Other Metabolic Pathways

The glutamate produced by GLS1 is a central metabolic hub that connects glutaminolysis with several other key metabolic pathways.

GLS1_Metabolic_Hub Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate GLS1->Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle -> α-Ketoglutarate GSH_Synthesis Glutathione Synthesis Glutamate->GSH_Synthesis AA_Synthesis Amino Acid Synthesis Glutamate->AA_Synthesis Nucleotide_Synthesis Nucleotide Synthesis TCA_Cycle->Nucleotide_Synthesis Provides Precursors Fatty_Acid_Synthesis Fatty Acid Synthesis TCA_Cycle->Fatty_Acid_Synthesis Provides Citrate

GLS1 as a Central Hub in Cellular Metabolism.
  • Fatty Acid Synthesis: Glutamine-derived carbon can be a significant source for the synthesis of fatty acids, particularly under hypoxic conditions or when mitochondrial pyruvate (B1213749) import is impaired.[4]

  • Nucleotide Synthesis: The nitrogen from glutamine is essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7]

Experimental Protocols

Western Blot Analysis of GLS1 Protein Expression

Objective: To determine the relative expression levels of GLS1 protein in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against GLS1 (e.g., from Proteintech or Cell Signaling Technology)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay. Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLS1 diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Sample_Prep Sample Preparation (Lysis & Denaturation) SDS_PAGE SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer Electrotransfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab Primary Antibody (anti-GLS1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Western Blot Experimental Workflow.
GLS1 Activity Assay

Objective: To measure the enzymatic activity of GLS1 in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • GLS1 activity assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 0.2 mM EDTA, 20 mM L-glutamine, 150 mM KPO4)

  • Glutamate dehydrogenase (GDH)

  • NAD+

  • 96-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates as for Western blotting.

  • Reaction Setup: In a 96-well plate, add the cell lysate to the GLS1 activity assay buffer.

  • Initiate Reaction: Start the reaction by adding L-glutamine. Incubate at 37°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding an appropriate stop solution (e.g., 1 M HCl).

  • Glutamate Detection: Add GDH and NAD+ to the wells. The GDH will convert the glutamate produced by GLS1 to α-ketoglutarate, reducing NAD+ to NADH.

  • Measurement: Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADH produced and thus to the GLS1 activity.

  • Analysis: Calculate GLS1 activity based on a standard curve generated with known concentrations of glutamate.

Cell Viability Assay (Crystal Violet)

Objective: To assess the effect of GLS1 inhibition on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Cell culture medium

  • GLS1 inhibitor (e.g., CB-839)

  • Crystal violet solution (0.5% in 20% methanol)

  • 10% acetic acid

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the GLS1 inhibitor or a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with methanol (B129727) for 10 minutes.

    • Stain the cells with crystal violet solution for 10-20 minutes.

  • Washing: Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 10% acetic acid to each well to solubilize the stain.

  • Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Transwell Invasion Assay

Objective: To evaluate the effect of GLS1 inhibition on the invasive capacity of cancer cells.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • GLS1 inhibitor

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

  • Microscope

Protocol:

  • Coating: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Resuspend cancer cells in serum-free medium, with or without the GLS1 inhibitor.

  • Seeding: Seed the cells in the upper chamber of the Transwell insert.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 12-48 hours to allow for cell invasion.

  • Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Image the stained cells using a microscope and count the number of invaded cells in several random fields.

Transwell_Invasion_Workflow Coating Coat Transwell with Matrigel Seeding Seed Cells in Upper Chamber Coating->Seeding Chemoattraction Add Chemoattractant to Lower Chamber Seeding->Chemoattraction Incubation Incubate Chemoattraction->Incubation Removal Remove Non-invading Cells Incubation->Removal Fix_Stain Fix and Stain Invading Cells Removal->Fix_Stain Quantification Image and Quantify Fix_Stain->Quantification

Transwell Invasion Assay Workflow.
Chromatin Immunoprecipitation (ChIP) Assay for c-Myc Binding to the GLS1 Promoter

Objective: To determine if c-Myc directly binds to the promoter region of the GLS1 gene.

Materials:

  • Cancer cells

  • Formaldehyde (B43269) for cross-linking

  • Glycine for quenching

  • Lysis buffer

  • Sonication equipment

  • Antibody against c-Myc

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the GLS1 promoter and a negative control region

Protocol:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against c-Myc overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific to the putative c-Myc binding site in the GLS1 promoter and a negative control region.

  • Analysis: An enrichment of the GLS1 promoter sequence in the c-Myc immunoprecipitated DNA compared to the negative control and input DNA indicates direct binding.

Conclusion and Future Directions

GLS1 is undeniably a central player in the metabolic reprogramming of cancer cells, fueling their growth, proliferation, and survival. Its frequent overexpression in a multitude of cancers and its association with poor prognosis underscore its significance as a high-value therapeutic target. The development of potent and selective GLS1 inhibitors has opened new avenues for cancer therapy. Future research should focus on identifying predictive biomarkers to stratify patients who are most likely to respond to GLS1-targeted therapies. Furthermore, exploring combination therapies that target GLS1 alongside other metabolic vulnerabilities or conventional cancer treatments holds great promise for improving patient outcomes. A deeper understanding of the intricate regulatory networks governing GLS1 expression and activity will continue to unveil novel strategies to combat cancer by targeting its metabolic engine.

References

Methodological & Application

Optimizing Cell-Based Assays for the GLS-1 Inhibitor IPN60090: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 is a potent and selective clinical-stage inhibitor of Glutaminase-1 (GLS-1), a critical enzyme in cancer cell metabolism.[1][2][3][4] GLS-1 catalyzes the conversion of glutamine to glutamate, a key step in the glutaminolysis pathway that provides rapidly proliferating tumor cells with essential intermediates for energy production and biosynthesis.[1][5][6] By inhibiting GLS-1, this compound disrupts these metabolic processes, leading to reduced cancer cell growth and survival.

This document provides detailed application notes and optimized protocols for cell-based assays to evaluate the efficacy of this compound. These protocols are designed to be a starting point for researchers and can be further adapted to specific cell lines and experimental needs.

Signaling Pathway of GLS-1 in Cancer Metabolism

Glutaminase-1 is a key enzyme in the metabolic reprogramming of cancer cells. The pathway diagram below illustrates the central role of GLS-1 in converting glutamine to glutamate, which then feeds into the TCA cycle and supports the synthesis of glutathione (B108866) (GSH), a critical antioxidant.

GLS1_Pathway cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int SLC1A5 Glutamine_mito Glutamine Glutamine_int->Glutamine_mito Glutamate_int Glutamate GSH Glutathione (GSH) Glutamate_int->GSH GCL, GS ROS ROS GSH->ROS Detoxification Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito GLS-1 Glutamate_mito->Glutamate_int alpha_KG α-Ketoglutarate Glutamate_mito->alpha_KG GDH/Transaminases GLS1 GLS-1 TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Anaplerosis Energy_Biosynthesis Energy_Biosynthesis TCA_Cycle->Energy_Biosynthesis ATP, Precursors This compound This compound This compound->GLS1 Cell_Viability_Workflow A 1. Cell Seeding Seed A549 cells in a 96-well plate. B 2. Cell Adherence Incubate for 24 hours to allow cells to adhere. A->B C 3. Compound Treatment Treat cells with a serial dilution of this compound. B->C D 4. Incubation Incubate for 72 hours. C->D E 5. Add Viability Reagent Add CellTiter-Glo® reagent to each well. D->E F 6. Read Luminescence Measure luminescence using a plate reader. E->F G 7. Data Analysis Calculate IC50 value. F->G

References

Application Notes and Protocols for In Vivo Studies Using IPN60090 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IPN60090 (also known as Compound 27) is a potent and selective clinical-stage inhibitor of Glutaminase-1 (GLS-1).[1][2][3] GLS-1 is a critical enzyme in cancer metabolism, responsible for converting glutamine into glutamate (B1630785), a key nutrient for rapidly proliferating tumor cells.[1][4] By inhibiting GLS-1, this compound disrupts cancer cell metabolism, leading to reduced proliferation and survival.[1] This document provides a summary of preclinical data and detailed protocols for utilizing this compound in various mouse models of cancer, intended for researchers, scientists, and drug development professionals.

Application Notes

Mechanism of Action

Glutaminase-1 is a mitochondrial enzyme that catalyzes the first step in glutaminolysis. The glutamate produced is a precursor for the synthesis of several crucial molecules, including α-ketoglutarate (α-KG) which replenishes the Tricarboxylic Acid (TCA) cycle, and glutathione, a key antioxidant that regulates cellular redox balance.[1] Many tumors exhibit a high dependence on glutamine ("glutamine addiction") to sustain their metabolic demands for energy and building blocks.[5] this compound acts as an allosteric inhibitor of GLS-1, effectively blocking these downstream metabolic pathways and hampering the growth of glutamine-dependent tumors.[1][6]

G cluster_mito Mitochondrion cluster_cyto Cytosol Gln_in Glutamine GLS1 GLS-1 Gln_in->GLS1 Glu Glutamate GLS1->Glu aKG α-Ketoglutarate Glu->aKG Glu_cyto Glutamate Glu->Glu_cyto Transport TCA TCA Cycle aKG->TCA GSH Glutathione Glu_cyto->GSH ROS Redox Balance (ROS) GSH->ROS IPN This compound IPN->GLS1 Inhibition

Caption: this compound inhibits GLS-1, blocking glutamine metabolism.
Preclinical In Vivo Activity

This compound has demonstrated significant anti-tumor efficacy in various preclinical mouse models, both as a monotherapy and in combination with other agents. It is characterized by excellent pharmacokinetic properties, achieving high oral exposures and robust target engagement in vivo.[1][2]

  • Monotherapy: In xenograft models such as the H460 non-small cell lung cancer (NSCLC) line and the Ru337 NSCLC patient-derived xenograft (PDX) model, oral administration of this compound led to significant tumor growth inhibition.[1]

  • Combination Therapy: The therapeutic potential of this compound is enhanced when used in combination.

    • With mTOR Inhibitors: Synergistic effects have been observed when combined with dual TORC1/2 inhibitors like TAK-228.[1]

    • With Checkpoint Inhibitors: this compound enhances the efficacy of anti-PD1 therapy in syngeneic mouse models.[7] This effect is partly attributed to an increase in glutamine in the tumor microenvironment, which supports T-cell activation, and a favorable shift in the immune cell population, specifically a depletion of regulatory T-cells (Tregs) and an increased CD8+ T-cell to Treg ratio.[7]

Data Presentation

Table 1: this compound Monotherapy Efficacy and Target Engagement
Mouse ModelTumor TypeDose (Oral)VehicleKey OutcomesReference
H460 Xenograft (NSG mice)Non-Small Cell Lung Cancer25-100 mg/kg BID0.5% aqueous methylcellulose (B11928114)Dose-dependent increase in Glutamate:Glutamine ratio, indicating target engagement.[1]
Ru337 PDXNon-Small Cell Lung Cancer100 mg/kg BIDNot SpecifiedRobust tumor growth inhibition.[1]
H2122 XenograftNon-Small Cell Lung Cancer100 mg/kg BIDNot SpecifiedEfficacy similar to CB-839 at 250 mg/kg BID.[1]
Table 2: this compound Combination Therapy Efficacy
Combination AgentMouse ModelTumor TypeThis compound Dose (Oral)Key OutcomesReference
TAK-228 (mTORC1/2 Inhibitor)Ru337 PDXNon-Small Cell Lung Cancer100 mg/kg BIDSignificant tumor growth inhibition.[1]
Anti-PD1 AntibodySyngeneic modelsNot SpecifiedNot SpecifiedEnhanced anti-tumor immune response; depletion of Tregs; increased CD8+/Treg ratio.[7]
Table 3: Pharmacokinetic and Pharmacodynamic Data in Mice
Mouse StrainDose (Oral)ParameterValueReference
CD-1 (Female)10 mg/kgCmax1.1 µM[1]
CD-1 (Female)10 mg/kgAUClast5.3 µM·h[1]
CD-1 (Female)10 mg/kgBioavailability (F%)49%[1]
H460 Xenograft50-250 mg/kgFree Plasma Conc.0.058–0.316 µM[1]

Experimental Protocols

Protocol 1: Evaluating this compound Monotherapy in an NSCLC Patient-Derived Xenograft (PDX) Mouse Model

This protocol describes a study to assess the anti-tumor efficacy of this compound as a monotherapy in an immunodeficient mouse model bearing a patient-derived non-small cell lung cancer tumor.

1. Materials

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD-scid gamma (NSG)).

  • Tumor Model: Patient-derived xenograft fragments (e.g., Ru337 NSCLC model).

  • Test Article: this compound (bis-hydrochloride salt).

  • Vehicle Control: 0.5% (w/v) methylcellulose in sterile water.

  • Equipment: Calipers, analytical balance, oral gavage needles, sterile surgical equipment.

2. Methodology

  • Tumor Implantation:

    • Anesthetize mice according to approved institutional protocols.

    • Surgically implant a small fragment (~20-30 mm³) of the PDX tumor subcutaneously into the right flank of each mouse.

    • Monitor mice for post-operative recovery.

  • Tumor Growth and Randomization:

    • Allow tumors to grow, measuring volume with calipers 2-3 times per week. Tumor Volume (mm³) = (Length × Width²) / 2.

    • When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=6-10 mice/group), ensuring even distribution of tumor sizes.

      • Group 1: Vehicle Control (0.5% methylcellulose)

      • Group 2: this compound (e.g., 100 mg/kg)

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the vehicle on each day of dosing. For a 100 mg/kg dose, this may be a 10 mg/mL suspension administered at 10 mL/kg.

    • Administer the prepared formulation or vehicle control orally (p.o.) via gavage twice daily (BID) at approximately 12-hour intervals.

  • Monitoring and Endpoints:

    • Record body weight and tumor volume 2-3 times per week.

    • Monitor animals daily for any signs of toxicity or distress.

    • The primary endpoint is tumor growth inhibition (TGI). Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).

    • At the end of the study, collect terminal tumors and plasma for pharmacodynamic (e.g., Glutamate:Glutamine ratio) and pharmacokinetic analysis, respectively.

G cluster_prep Preparation cluster_treat Treatment Phase (e.g., 28 Days) cluster_analysis Endpoint Analysis Implant Subcutaneous Implantation of PDX Tumor Fragments Growth Monitor Tumor Growth to 150-200 mm³ Implant->Growth Random Randomize Mice into Treatment Groups Growth->Random Dosing Oral Gavage BID: - Vehicle - this compound (100 mg/kg) Random->Dosing Monitor Monitor Body Weight & Tumor Volume (3x/week) Collect Collect Terminal Tumors & Plasma Samples Monitor->Collect Analyze Analyze TGI, PK, & PD Biomarkers Collect->Analyze

Caption: Workflow for evaluating this compound in a PDX mouse model.
Protocol 2: Evaluating this compound with Anti-PD1 in a Syngeneic Mouse Model

This protocol is designed to test the hypothesis that this compound can enhance the efficacy of immune checkpoint blockade in an immunocompetent mouse model.

1. Materials

  • Animals: 6-8 week old female immunocompetent mice (e.g., C57BL/6J).

  • Tumor Model: A syngeneic tumor cell line that is poorly responsive to anti-PD1 monotherapy (e.g., MC38 colon adenocarcinoma).

  • Test Articles:

    • This compound.

    • Anti-mouse PD1 antibody (or isotype control).

  • Vehicles/Diluents:

    • 0.5% methylcellulose for this compound.

    • Sterile PBS for antibody.

2. Methodology

  • Tumor Implantation:

    • Inject a suspension of syngeneic tumor cells (e.g., 1 x 10⁶ MC38 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • When tumors are palpable and reach an average volume of ~100 mm³, randomize mice into four treatment groups (n=10 mice/group).

      • Group 1: Vehicle + Isotype Control

      • Group 2: this compound + Isotype Control

      • Group 3: Vehicle + Anti-PD1

      • Group 4: this compound + Anti-PD1

  • Drug Administration:

    • This compound: Administer orally (p.o.) via gavage twice daily (BID).

    • Anti-PD1: Administer intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) on a defined schedule (e.g., every 3-4 days).

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Primary endpoints include tumor growth delay, overall survival, and the percentage of tumor-free mice.

    • At study completion (or at an interim timepoint), a subset of tumors can be harvested for immunophenotyping by flow cytometry to analyze the composition of tumor-infiltrating lymphocytes (TILs), specifically CD8+ T-cells and Tregs.

G cluster_mech Proposed Mechanism in Tumor Microenvironment IPN This compound Gln Increased Extracellular Glutamine IPN->Gln Treg Regulatory T-Cell (Treg) Depletion IPN->Treg aPD1 Anti-PD1 Tcell_act Enhanced T-Cell Glycolysis & Activity aPD1->Tcell_act Blocks Inhibition Gln->Tcell_act CD8_ratio Increased CD8+/Treg Ratio Treg->CD8_ratio TumorKill Enhanced Anti-Tumor Immunity CD8_ratio->TumorKill Tcell_act->TumorKill

Caption: this compound and Anti-PD1 synergy mechanism.

References

Application Notes and Protocols for IPN60090 Formulation and Animal Dosing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2][3] By blocking the conversion of glutamine to glutamate, this compound disrupts the anaplerotic flux into the tricarboxylic acid (TCA) cycle and the production of essential intermediates for cell proliferation and redox balance.[1] Currently in Phase I clinical trials for solid tumors, this compound has demonstrated excellent physicochemical and pharmacokinetic properties in preclinical studies, making it a promising therapeutic candidate.[1][3][4] These application notes provide detailed protocols for the formulation of this compound for animal dosing, based on published preclinical data and established methodologies for poorly soluble compounds.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison. These properties are critical for designing appropriate formulation and dosing strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
GLS-1 IC₅₀ 31 nM[5]
A549 Cell Proliferation IC₅₀ 26 nM[5]
Aqueous Solubility (pH 7.4) <1 µM (for early analogs)[1]
GLS-2 IC₅₀ >50,000 nM[5]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRouteDoseCₘₐₓ (µM)t₁/₂ (hours)F%CL (mL/min/kg)Reference
Mousep.o.10 mg/kg191894.1[5][6][7]
Mousei.v.3 mg/kg-1-4.1[5][6][7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

GLS1_Pathway Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG Glutathione Glutathione (Redox Balance) Glutamate->Glutathione TCA TCA Cycle aKG->TCA Proliferation Tumor Cell Proliferation TCA->Proliferation Glutathione->Proliferation This compound This compound This compound->GLS1 GLS1->Glutamate

Figure 1: this compound Mechanism of Action.

Dosing_Workflow start Start: Prepare this compound Formulation formulation Select Formulation Protocol (e.g., Methylcellulose (B11928114) Suspension) start->formulation dosing Administer to Animal Model (e.g., Oral Gavage) formulation->dosing monitoring Monitor Animal Health (Body Weight, Clinical Signs) dosing->monitoring pk_pd Pharmacokinetic/Pharmacodynamic Analysis dosing->pk_pd pk Collect Blood Samples (Plasma Concentration) pk_pd->pk PK pd Collect Tumor/Tissue Samples (Biomarker Analysis) pk_pd->pd PD data Data Analysis and Interpretation pk->data pd->data

Figure 2: Animal Dosing Experimental Workflow.

Experimental Protocols

Given that this compound has low aqueous solubility, appropriate formulation is critical for achieving adequate exposure in animal studies.[1] The following protocols are based on a successful preclinical study and common practices for poorly soluble compounds.[1][8][9][10][11][12]

Protocol 1: Methylcellulose Suspension for Oral Dosing (Based on a Published Preclinical Study)

This protocol was used in a patient-derived xenograft (PDX) mouse model.[1]

Materials:

  • This compound powder

  • Methylcellulose (0.5% w/v in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Appropriate sized vials

Procedure:

  • Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding the methylcellulose powder to heated water (60-70°C) while stirring, and then allowing it to cool to form a clear solution.

  • Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For example, for a 100 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, you would need a 10 mg/mL suspension.

  • Wetting the Powder: Place the weighed this compound in a mortar. Add a small amount of the methylcellulose vehicle to wet the powder and form a uniform paste. This step is crucial to prevent clumping.

  • Suspension Formation: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously triturating or homogenizing until a fine, uniform suspension is achieved.

  • Final Mixing: Transfer the suspension to a vial with a stir bar and stir continuously on a stir plate until administration to ensure homogeneity.

  • Administration: Administer the suspension to the animals via oral gavage at the predetermined dose volume. The preclinical study cited used a dose of 100 mg/kg administered twice daily.[1]

Protocol 2: Solubilization using Co-solvents for Oral or Injectable Dosing

This protocol is based on formulations provided by commercial suppliers and is suitable for achieving a clear solution.[6]

Materials:

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 50 mg/mL stock can be prepared.

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.

  • Final Formulation: Add the this compound DMSO stock solution to the co-solvent vehicle to achieve the final desired concentration. The final formulation will contain 10% DMSO. For example, to prepare 1 mL of a 5 mg/mL solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the prepared vehicle.

  • Dissolution: Vortex or sonicate the mixture gently until a clear solution is obtained. Warming may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the compound.[6]

  • Administration: This formulation can be used for oral or potentially other routes of administration, depending on the experimental design.

Protocol 3: Lipid-Based Formulation for Oral Dosing

For highly lipophilic compounds, lipid-based formulations can enhance oral absorption.[8][9]

Materials:

  • This compound powder

  • DMSO

  • Corn Oil

  • Sterile vials

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 31.4 mg/mL).[7]

  • Final Formulation: Add the DMSO stock solution to corn oil to achieve the desired final concentration. The final formulation will contain 10% DMSO. For example, to prepare 1 mL of a 3.14 mg/mL solution, add 100 µL of the 31.4 mg/mL DMSO stock to 900 µL of corn oil.[5][7]

  • Mixing: Mix thoroughly by vortexing or stirring until a uniform solution or fine suspension is achieved.

  • Administration: Administer via oral gavage.

Conclusion

The successful preclinical development of this compound highlights the importance of optimizing formulation to achieve desired pharmacokinetic and pharmacodynamic outcomes.[1] The protocols outlined in these application notes provide researchers with practical and evidence-based methods for preparing this compound for animal dosing. The choice of formulation will depend on the specific experimental objectives, including the desired route of administration, dose level, and the animal species being studied. It is recommended to perform pilot studies to evaluate the tolerability and pharmacokinetic profile of the chosen formulation in the specific animal model.

References

Measuring In Vivo Target Engagement of IPN60090: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 is a potent and selective clinical-stage inhibitor of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism.[1][2] GLS-1 catalyzes the conversion of glutamine to glutamate (B1630785), a crucial step that provides cancer cells with essential building blocks for proliferation and survival.[1] Demonstrating that this compound effectively engages and inhibits its target, GLS-1, within a living organism (in vivo) is a critical step in its preclinical and clinical development. These application notes provide detailed protocols and guidance for measuring the in vivo target engagement of this compound.

The primary method to assess in vivo target engagement of this compound is by measuring the pharmacodynamic effects of GLS-1 inhibition on the levels of its substrate, glutamine, and its product, glutamate, in tumor tissue and surrogate tissues like peripheral blood mononuclear cells (PBMCs).[1] Inhibition of GLS-1 is expected to lead to an increase in glutamine levels and a decrease in glutamate levels.

Signaling Pathway of Glutamine Metabolism and this compound Action

The following diagram illustrates the central role of GLS-1 in glutamine metabolism and the mechanism of action of this compound.

IPN60090_Mechanism_of_Action cluster_cell Cancer Cell Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate GLS-1 alpha_KG alpha-Ketoglutarate Glutamate->alpha_KG GDH/Transaminases Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis TCA TCA Cycle alpha_KG->TCA TCA->Biosynthesis This compound This compound This compound->Glutamate Inhibition

Caption: Mechanism of this compound action on the glutamine metabolism pathway.

Experimental Protocols

Two key experimental approaches are detailed below for assessing this compound in vivo target engagement:

  • Protocol 1: Quantification of Glutamine and Glutamate in Tumor Xenografts using LC-MS/MS. This is a direct method to measure the pharmacodynamic effects of this compound in the tumor tissue.

  • Protocol 2: Ex Vivo Glutaminase (B10826351) Activity Assay in Tumor Tissue. This assay measures the residual activity of GLS-1 in tumor lysates after in vivo treatment with this compound.

Protocol 1: Quantification of Glutamine and Glutamate in Tumor Xenografts using LC-MS/MS

Objective: To quantify the levels of glutamine and glutamate in tumor tissue from xenograft models following treatment with this compound.

Materials:

  • Tumor-bearing mice (e.g., with H460 non-small cell lung cancer xenografts)

  • This compound, formulated for oral administration

  • Vehicle control

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -80°C

  • Internal standards (e.g., ¹³C₅-¹⁵N₂-Glutamine, ¹³C₅-¹⁵N-Glutamate)

  • LC-MS/MS system

Experimental Workflow:

LC_MS_Workflow cluster_workflow Experimental Workflow start Start: Tumor-bearing mice dosing Oral administration of this compound or Vehicle Control start->dosing collection Tumor collection at specified time points (e.g., 8 and 24 hours post-dose) dosing->collection snap_freeze Snap-freeze tumors in liquid nitrogen collection->snap_freeze homogenization Homogenize frozen tumor tissue in pre-chilled 80% Methanol with internal standards snap_freeze->homogenization extraction Centrifuge to pellet protein and debris homogenization->extraction analysis Analyze supernatant using LC-MS/MS extraction->analysis quantification Quantify Glutamine and Glutamate levels analysis->quantification end End: Data Analysis quantification->end

Caption: Workflow for quantifying tumor glutamine and glutamate levels.

Procedure:

  • Animal Dosing:

    • Administer this compound orally to tumor-bearing mice at various dose levels (e.g., 10, 50, 250 mg/kg).

    • Administer vehicle control to a separate group of mice.

  • Tumor Collection and Processing:

    • At specified time points post-dosing (e.g., 8 and 24 hours), euthanize the mice and excise the tumors.[1]

    • Immediately snap-freeze the tumors in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until analysis.

  • Metabolite Extraction:

    • Weigh the frozen tumor tissue (~20-50 mg).

    • Homogenize the tissue in 1 mL of pre-chilled 80% methanol containing internal standards.

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS/MS method capable of separating and detecting glutamine and glutamate.

    • Use the internal standards for accurate quantification.

  • Data Analysis:

    • Calculate the concentrations of glutamine and glutamate in the tumor tissue (e.g., in nmol/g of tissue).

    • Compare the levels between the this compound-treated groups and the vehicle control group.

Protocol 2: Ex Vivo Glutaminase Activity Assay in Tumor Tissue

Objective: To measure the residual GLS-1 activity in tumor lysates from mice treated with this compound.

Materials:

  • Tumor tissue from this compound- and vehicle-treated mice

  • Lysis Buffer (e.g., 20 mM Potassium Phosphate, pH 7.4)

  • Glutaminase activity assay kit (colorimetric or fluorometric)

  • Protein quantification assay (e.g., BCA assay)

  • Microplate reader

Procedure:

  • Lysate Preparation:

    • Homogenize the frozen tumor tissue in ice-cold Lysis Buffer.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (tumor lysate).

  • Protein Quantification:

    • Determine the total protein concentration of the tumor lysate using a BCA assay or similar method.

  • Glutaminase Activity Assay:

    • Perform the glutaminase activity assay according to the manufacturer's instructions of the chosen kit. This typically involves incubating the tumor lysate with glutamine and measuring the production of glutamate or ammonia (B1221849) over time.

    • Normalize the glutaminase activity to the total protein concentration of the lysate (e.g., in U/mg of protein).

  • Data Analysis:

    • Calculate the percent inhibition of GLS-1 activity in the this compound-treated groups relative to the vehicle control group.

Data Presentation

The following tables summarize the expected quantitative data from in vivo target engagement studies of this compound.

Table 1: In Vivo Target Engagement of this compound in H460 Xenograft Model - Metabolite Levels [1]

Treatment GroupTime Point (hours)Tumor Glutamine (relative to Vehicle)Tumor Glutamate (relative to Vehicle)
Vehicle81.01.0
This compound (10 mg/kg)8~1.5-fold increase~0.6-fold decrease
This compound (50 mg/kg)8~2.0-fold increase~0.4-fold decrease
This compound (250 mg/kg)8~2.5-fold increase~0.3-fold decrease
Vehicle241.01.0
This compound (10 mg/kg)24~1.2-fold increase~0.8-fold decrease
This compound (50 mg/kg)24~1.8-fold increase~0.5-fold decrease
This compound (250 mg/kg)24~2.2-fold increase~0.4-fold decrease

Table 2: Ex Vivo Glutaminase Activity in Tumor Tissue

Treatment GroupPercent GLS-1 Inhibition (relative to Vehicle)
This compound (10 mg/kg)Expected >50%
This compound (50 mg/kg)Expected >75%
This compound (250 mg/kg)Expected >90%

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for assessing the in vivo target engagement of this compound. Robustly demonstrating that this compound engages and inhibits GLS-1 in a dose-dependent manner within the tumor is essential for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in clinical trials. The use of surrogate tissues like PBMCs can also be explored for clinical translation of these target engagement assays.

References

Application Notes and Protocols: IPN60090 in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 is a potent and selective small-molecule inhibitor of glutaminase (B10826351) 1 (GLS1), a critical enzyme in cancer cell metabolism.[1][2][3][4][5] Many tumors exhibit a strong dependence on glutamine for proliferation and survival, making GLS1 a compelling therapeutic target.[1][2][5][6] this compound is currently under investigation in Phase I clinical trials for patients with advanced solid tumors.[1][2][3][4][5] Preclinical data suggest that this compound may be particularly effective in cancers with specific genetic alterations, such as mutations in KEAP1 and NFE2L2, and in combination with immunotherapy, such as immune checkpoint inhibitors.[1] This document provides detailed experimental protocols and application notes for the preclinical evaluation of this compound, both as a monotherapy and in combination with immunotherapy.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting GLS1, which catalyzes the conversion of glutamine to glutamate (B1630785). This blockade disrupts downstream metabolic pathways essential for cancer cells, including the TCA cycle, nucleotide synthesis, and redox homeostasis. The efficacy of this compound is influenced by several key signaling pathways:

  • c-Myc Pathway: The c-Myc oncogene is a known upregulator of GLS1 expression, creating a dependency on glutamine metabolism in MYC-driven cancers.[7][6][8] this compound can effectively target this vulnerability.

  • KEAP1/NFE2L2 Pathway: Mutations in KEAP1 or NFE2L2 (which encodes NRF2) lead to constitutive activation of NRF2, a transcription factor that regulates antioxidant responses.[2][9][10] These mutations can create a metabolic vulnerability that increases sensitivity to GLS1 inhibition.[1][2][10]

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism. There is evidence of crosstalk between the PI3K/AKT/mTOR pathway and glutamine metabolism, suggesting that combining this compound with inhibitors of this pathway could be a synergistic therapeutic strategy.

Signaling Pathway Diagrams

GLS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondrion Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Glutamine Transporter Glutamine Transporter Glutamine Glutamine Glutamine Transporter->Glutamine AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR c-Myc c-Myc mTOR->c-Myc c-Myc_n c-Myc c-Myc->c-Myc_n KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Inhibits NRF2_n NRF2 NRF2->NRF2_n Antioxidant Genes Antioxidant Genes NRF2_n->Antioxidant Genes GLS1_Gene GLS1 Gene c-Myc_n->GLS1_Gene Upregulates GLS1 GLS1 GLS1_Gene->GLS1 Glutamate Glutamate Glutamine->Glutamate GLS1 TCA Cycle TCA Cycle Glutamate->TCA Cycle This compound This compound This compound->GLS1 Inhibits

Caption: Simplified signaling network of this compound action. (Within 100 characters)

Data Presentation

In Vitro Potency of this compound and Comparators
CompoundTargetIC50 (nM)Cell LineAssay TypeReference
This compound GLS1 31 -Enzyme Assay[3]
Telaglenastat (CB-839)GLS123Mouse KidneyEnzyme Assay[3]
BPTESGLS1--Allosteric Inhibitor[3]
In Vivo Efficacy of GLS1 Inhibitors
CompoundDose and ScheduleAnimal ModelTumor TypeOutcomeReference
This compound 100 mg/kg, BIDH460 XenograftLung CancerTarget Engagement[9]
Telaglenastat (CB-839)200 mg/kg, BIDOrthotopic XenograftOsteosarcomaReduced Tumor Growth[11]
BPTES12.5 mg/kg, i.p.LAP/MYC mice--[2]

Experimental Protocols

In Vitro GLS1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified GLS1 enzyme.

Materials:

  • Purified recombinant human GLS1

  • L-glutamine

  • This compound and control inhibitors

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6, 0.5 mM EDTA, 100 mM K2HPO4)

  • Glutamate dehydrogenase

  • NAD+

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add purified GLS1 enzyme to the wells and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the reaction by adding L-glutamine to each well.

  • After a set incubation period, add the glutamate dehydrogenase and NAD+ to measure the amount of glutamate produced.

  • Measure the absorbance at 340 nm to determine the rate of NADH production, which is proportional to GLS1 activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, ovarian cancer lines)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit

  • 96-well opaque-walled microplates

  • Luminometer or microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubate the cells for 48-72 hours.

  • Perform the CellTiter-Glo® or CCK-8 assay according to the manufacturer's instructions to measure cell viability.

  • Plot the cell viability against the log of the this compound concentration and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the expression of proteins in the GLS1 signaling pathway following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membranes

  • Primary antibodies (e.g., anti-GLS1, anti-c-Myc, anti-p-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG or SCID)

  • Cancer cell line of interest

  • This compound formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC, Western blot).

Xenograft_Workflow A Implant Cancer Cells (Subcutaneous) B Tumor Growth to Palpable Size A->B C Randomize Mice into Treatment Groups B->C D Administer this compound or Vehicle Control C->D E Monitor Tumor Volume and Body Weight D->E F End of Study: Euthanize and Excise Tumors E->F G Tumor Analysis (Weight, IHC, Western Blot) F->G Cytotoxicity_Assay cluster_pretreatment Pre-treatment cluster_coculture Co-culture cluster_analysis Analysis A Tumor Cells C CTLs + Untreated Tumor Cells A->C B Tumor Cells + this compound D CTLs + this compound-treated Tumor Cells B->D E Flow Cytometry (Apoptosis/Death of Tumor Cells) C->E D->E

References

Application Notes and Protocols for IPN60090 in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the preclinical application of IPN60090, a selective inhibitor of glutaminase-1 (GLS-1), in xenograft models. This compound has demonstrated significant potential in oncology research by targeting the metabolic dependency of cancer cells on glutamine. This document outlines the mechanism of action, provides detailed protocols for in vivo studies, and summarizes key quantitative data from preclinical investigations. The information herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.

Introduction

Glutaminase-1 (GLS-1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate (B1630785), which fuels the tricarboxylic acid (TCA) cycle and supports cellular proliferation and survival.[1] Many tumors exhibit a strong dependence on glutamine, making GLS-1 an attractive therapeutic target.[1] this compound is a potent and selective, orally bioavailable small molecule inhibitor of GLS-1.[2][3] Preclinical studies have demonstrated its ability to engage its target in vivo and inhibit the growth of human tumor xenografts.[1] These notes provide essential information for the preclinical evaluation of this compound in xenograft models.

Mechanism of Action

This compound selectively inhibits the kidney-type glutaminase (B10826351) (KGA) isoform of GLS-1.[1][3] By blocking the conversion of glutamine to glutamate, this compound disrupts downstream metabolic pathways essential for cancer cell growth, including the TCA cycle and the production of antioxidants like glutathione.[1] This inhibition leads to a depletion of key metabolites, ultimately resulting in reduced tumor cell proliferation and, in some cases, tumor regression.[3]

IPN60090_Mechanism_of_Action cluster_cell Cancer Cell Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 Glutamate Glutamate TCA TCA Cycle (Energy & Biosynthesis) Glutamate->TCA Proliferation Tumor Cell Proliferation TCA->Proliferation This compound This compound This compound->GLS1 GLS1->Glutamate

Figure 1: this compound inhibits GLS-1, blocking glutamine metabolism.

Quantitative Data Summary

The following tables summarize the key in vitro potency, pharmacokinetic, and in vivo efficacy data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound
AssayCell Line / EnzymeIC₅₀ (nM)
GLS-1 Enzymatic AssayRecombinant Human GLS-1 (GAC isoform)31[3]
GLS-2 Enzymatic AssayRecombinant Human GLS-2>50,000[3]
Cell Proliferation AssayA549 (Non-Small Cell Lung Cancer)26[3]
Table 2: Pharmacokinetic Parameters of this compound in Mice
Route of AdministrationDose (mg/kg)Cₘₐₓ (µM)t₁/₂ (hours)Bioavailability (F%)
Intravenous (i.v.)5-1-
Oral (p.o.)2019-89[3]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)
Ru337 PDX (NSCLC)This compound100 mg/kg, BID28[3]
Ru337 PDX (NSCLC)This compound + TAK228100 mg/kg, BID85[3]

Experimental Protocols

NCI-H460 Xenograft Model for Target Engagement Studies

This protocol is designed to assess the in vivo target engagement of this compound by measuring changes in glutamine and glutamate levels in tumor tissue.

Materials:

  • NCI-H460 human non-small cell lung cancer cells

  • Immunocompromised mice (e.g., NSG female mice, 6-10 weeks old)

  • Matrigel

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Standard animal husbandry equipment

  • Analytical equipment for metabolite analysis (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture NCI-H460 cells according to standard protocols.

  • Tumor Implantation:

    • Harvest and resuspend NCI-H460 cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10⁵ cells in a volume of 100 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth regularly using calipers.

    • Allow tumors to reach a volume of 300-400 mm³.

  • Drug Administration:

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound orally at desired doses (e.g., 10, 50, 250 mg/kg).

    • Administer the vehicle to the control group.

  • Sample Collection:

    • At specified time points post-dose (e.g., 8 and 24 hours), euthanize the mice.

    • Excise tumors and immediately snap-freeze in liquid nitrogen for metabolite analysis.

  • Metabolite Analysis:

    • Extract metabolites from tumor tissue.

    • Analyze glutamine and glutamate levels using a validated analytical method.

Xenograft_Workflow cluster_workflow Experimental Workflow Start Start Cell_Culture Cell Culture (NCI-H460) Start->Cell_Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment (this compound or Vehicle) Randomization->Treatment Sample_Collection Sample Collection (Tumor Excision) Treatment->Sample_Collection Analysis Metabolite Analysis (Glutamine/Glutamate) Sample_Collection->Analysis End End Analysis->End

Figure 2: Workflow for preclinical xenograft studies.
Xenograft Model for Efficacy Studies

This protocol is designed to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Appropriate human cancer cell line (e.g., NCI-H460) or patient-derived xenograft (PDX) tissue

  • Immunocompromised mice

  • This compound

  • Vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Establishment: Establish tumors as described in section 4.1.

  • Treatment Initiation:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, twice daily).

    • Administer vehicle to the control group.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animal health throughout the study.

  • Study Endpoint:

    • Continue treatment for a defined period or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the control group.

Conclusion

This compound is a promising GLS-1 inhibitor with demonstrated preclinical activity in xenograft models. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound. Careful consideration of experimental design, including the choice of xenograft model, dosing regimen, and pharmacodynamic endpoints, will be crucial for the successful preclinical development of this compound.

References

Troubleshooting & Optimization

Troubleshooting inconsistent IPN60090 IC50 values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent IC50 values during experiments with IPN60090, a selective inhibitor of Glutaminase-1 (GLS-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally bioavailable small molecule inhibitor of Glutaminase-1 (GLS-1), with a reported IC50 of approximately 31 nM in enzymatic assays and 26 nM in A549 lung carcinoma cell proliferation assays.[1][2] It exhibits high selectivity for GLS-1 over the GLS-2 isoform.[1][2] By inhibiting GLS-1, this compound blocks the conversion of glutamine to glutamate (B1630785), a critical step in the metabolic reprogramming of many cancer cells that rely on glutaminolysis for energy production and biosynthesis.[3][4] This inhibition leads to a reduction in intermediates for the tricarboxylic acid (TCA) cycle and glutathione (B108866) synthesis, ultimately hindering tumor cell proliferation.[3]

Q2: What are the expected IC50 values for this compound?

Reported IC50 values for this compound can vary depending on the assay format. It is crucial to establish internal consistency and use appropriate controls.

Assay TypeTarget/Cell LineReported IC50 (nM)Reference
Enzymatic AssayPurified recombinant human GLS-1 (GAC isoform)31[1][2]
Cell Proliferation AssayA549 (human lung carcinoma)26[1][2]

Troubleshooting Inconsistent IC50 Values

Inconsistent IC50 values for this compound can arise from a variety of factors related to experimental design and execution in both enzymatic and cell-based assays. This guide provides a structured approach to identifying and resolving common issues.

Part 1: Enzymatic Assays

Enzymatic_Assay_Troubleshooting cluster_potential_causes Potential Causes of Inconsistent IC50 Values cluster_troubleshooting_steps Troubleshooting Steps A Substrate Concentration ([Glutamine]) TA Verify and standardize glutamine concentration A->TA B Enzyme Concentration ([GLS-1]) TB Optimize and maintain consistent enzyme levels B->TB C Incubation Time TC Ensure incubation time is consistent and within the linear range C->TC D Reagent Quality TD Use fresh, high-quality reagents and this compound stock D->TD E Assay Conditions (pH, Temperature) TE Calibrate and monitor pH and temperature E->TE

Troubleshooting Guide for Enzymatic Assays

Potential Issue Possible Cause Recommended Solution
Higher than expected IC50 Substrate (Glutamine) Concentration Too High: this compound is a competitive inhibitor, and high concentrations of glutamine will compete with the inhibitor for binding to the active site of GLS-1, leading to an apparent decrease in potency.- Determine the Michaelis-Menten constant (Km) for glutamine under your experimental conditions.- Use a glutamine concentration at or below the Km value for your IC50 determinations.
Inactive Enzyme: Improper storage or handling of the GLS-1 enzyme can lead to a loss of activity, requiring higher inhibitor concentrations to achieve 50% inhibition.- Aliquot and store the enzyme at the recommended temperature.- Avoid repeated freeze-thaw cycles.- Perform a quality control check of enzyme activity before each experiment.
Lower than expected IC50 Substrate (Glutamine) Concentration Too Low: Very low substrate concentrations can make the enzyme appear more sensitive to inhibition.- Ensure the glutamine concentration is accurately prepared and is appropriate for the assay (ideally around the Km).
Enzyme Concentration Too High: High enzyme concentrations can lead to rapid substrate depletion, affecting the accuracy of the IC50 measurement.- Optimize the enzyme concentration to ensure the reaction remains in the linear range throughout the incubation period.
High Variability Between Replicates Inaccurate Pipetting: Small errors in dispensing the inhibitor, enzyme, or substrate can lead to significant variations.- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Prepare master mixes of reagents to minimize pipetting steps.
Inconsistent Incubation Time: Variations in the time the reaction is allowed to proceed will affect the final readout.- Use a multi-channel pipette to start all reactions simultaneously.- Ensure the method for stopping the reaction is applied consistently to all wells.
Reagent Instability: Degradation of this compound, glutamine, or other assay components.- Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Store all reagents according to the manufacturer's instructions.
Assay Conditions: Fluctuations in temperature or pH can alter enzyme activity and inhibitor binding.- Use a temperature-controlled incubator or water bath.- Ensure the buffer system is robust and the pH is verified.
Part 2: Cell-Based Assays

Cell_Based_Assay_Troubleshooting cluster_potential_causes Potential Causes of Inconsistent IC50 Values cluster_troubleshooting_steps Troubleshooting Steps F Cell Seeding Density TF Optimize and standardize the number of cells seeded F->TF G Cell Health and Passage Number TG Use cells within a consistent passage number range and ensure high viability G->TG H Incubation Time with this compound TH Determine the optimal incubation time for this compound effect H->TH I Serum Concentration TI Maintain a consistent serum percentage in the media I->TI J Assay Readout Method TJ Validate the chosen viability assay and check for compound interference J->TJ

Troubleshooting Guide for Cell-Based Assays

Potential Issue Possible Cause Recommended Solution
Higher than expected IC50 High Cell Seeding Density: Overly confluent cells may exhibit altered metabolism or reduced proliferation rates, making them less sensitive to the effects of this compound.- Optimize the cell seeding density to ensure cells are in the exponential growth phase at the end of the assay.
High Serum Concentration: Components in the serum may bind to this compound, reducing its effective concentration.- Use a consistent and, if possible, lower concentration of serum in your cell culture medium during the assay.
Lower than expected IC50 Low Cell Seeding Density: Too few cells may be overly sensitive to the compound, leading to an artificially low IC50.- Ensure the seeding density is sufficient for robust growth during the assay period.
High Variability Between Replicates Uneven Cell Plating: Inconsistent cell numbers across wells will lead to variable results.- Ensure the cell suspension is homogenous by gently mixing before and during plating.- Use a consistent plating technique.
Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in media concentration.- Avoid using the outer wells of the plate for experimental data.- Fill the outer wells with sterile water or media to maintain humidity.
Inconsistent Incubation Time: Variations in the duration of compound exposure will affect cell viability.- Add the compound and the viability reagent at consistent time points for all plates.
Cell Line Instability: Genetic drift in cancer cell lines over multiple passages can alter their metabolic dependencies and sensitivity to inhibitors.- Use cells within a defined, low passage number range.- Regularly thaw fresh vials of cells from a validated stock.
Interference with Assay Readout: this compound may directly interact with the reagents of certain viability assays (e.g., MTT, MTS).- Run a control plate with the compound and assay reagents in the absence of cells to check for interference.

Experimental Protocols

Protocol 1: Enzymatic Assay for GLS-1 Activity

This protocol is a generalized procedure for determining the IC50 of this compound against purified GLS-1.

Materials:

  • Purified recombinant human GLS-1

  • This compound

  • L-Glutamine (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 0.1 mM EDTA)

  • Detection reagent (e.g., a glutamate dehydrogenase-coupled assay that measures NADH production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in the assay buffer.

  • Add a fixed amount of GLS-1 enzyme to each well of the microplate.

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a fixed concentration of L-glutamine to each well.

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence on a microplate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Enzymatic_Assay_Workflow A Prepare this compound serial dilutions C Pre-incubate enzyme with this compound A->C B Add GLS-1 enzyme to wells B->C D Initiate reaction with Glutamine C->D E Incubate for a fixed time D->E F Add detection reagent E->F G Measure signal F->G H Calculate % inhibition and determine IC50 G->H

Protocol 2: Cell-Based Proliferation Assay (A549 cells)

This protocol describes a general method for assessing the effect of this compound on the proliferation of A549 cells.

Materials:

  • A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete growth medium.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.

  • Incubate the plate for a specific period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time for the specific reagent.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percent viability for each this compound concentration relative to the vehicle control.

  • Plot the percent viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell_Assay_Workflow I Seed A549 cells in a 96-well plate J Allow cells to adhere overnight I->J K Treat cells with serial dilutions of this compound J->K L Incubate for 72 hours K->L M Add cell viability reagent L->M N Incubate as per reagent protocol M->N O Measure signal N->O P Calculate % viability and determine IC50 O->P

Signaling Pathway

GLS1_Pathway Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 Substrate Glutamate Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG GSH Glutathione Glutamate->GSH TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation GSH->Proliferation This compound This compound This compound->GLS1 Inhibition GLS1->Glutamate Product

References

Optimizing IPN60090 dosage for in vivo efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with the novel MEK1/2 inhibitor, IPN60090. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in optimizing its in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, and its inhibition can lead to decreased cell proliferation and tumor growth.

Q2: What is the recommended starting dose for this compound in preclinical mouse models?

A2: For initial in vivo efficacy studies, a starting dose of 10 mg/kg, administered once daily (QD) by oral gavage, is recommended. However, the optimal dose will depend on the specific tumor model and experimental endpoint. A dose-range finding (DRF) study is strongly advised to determine the maximum tolerated dose (MTD) in your specific animal strain.

Q3: How should this compound be formulated for oral administration?

A3: this compound is a crystalline solid with low aqueous solubility. A recommended vehicle for oral gavage in mice is a suspension in 0.5% (w/v) methylcellulose (B11928114) with 0.2% (v/v) Tween 80 in sterile water. The formulation should be prepared fresh daily and kept under continuous gentle agitation to ensure a homogenous suspension.

Q4: What are the expected pharmacokinetic (PK) properties of this compound?

A4: this compound generally exhibits moderate oral bioavailability and a plasma half-life that supports once-daily dosing. However, PK properties can vary between different animal strains. It is recommended to perform a PK study to characterize the absorption, distribution, metabolism, and excretion (ADME) profile in your model system.

Troubleshooting Guide

Issue 1: Significant body weight loss (>15%) or signs of toxicity are observed in the animals.

  • Possible Cause: The administered dose exceeds the maximum tolerated dose (MTD) in the specific animal strain or model being used.

  • Solution:

    • Immediately cease dosing for the affected cohort.

    • Reduce the dose by 25-50% for subsequent cohorts.

    • Consider an alternative dosing schedule, such as intermittent dosing (e.g., 5 days on, 2 days off), which may improve tolerability while maintaining efficacy.

    • Ensure the formulation is correctly prepared and the dosing volume is accurate for each animal's weight.

Issue 2: The compound is not showing the expected efficacy in our xenograft model.

  • Possible Cause 1: Sub-optimal dosage or scheduling.

  • Solution: The dose may be too low to achieve sufficient target engagement in the tumor tissue. A pharmacokinetic/pharmacodynamic (PK/PD) study is essential to correlate plasma drug concentration with target inhibition (e.g., reduction in phospho-ERK levels) in the tumor. Use this data to select a dose and schedule that maintains target inhibition above a desired threshold (e.g., >80%) for a significant portion of the dosing interval.

  • Possible Cause 2: The tumor model is not dependent on the MEK/ERK pathway.

  • Solution: Confirm that the cell line used for the xenograft model harbors mutations that lead to the activation of the RAS/RAF/MEK/ERK pathway (e.g., BRAF V600E or KRAS mutations). Analyze baseline phospho-ERK levels in the tumor tissue to confirm pathway activation.

  • Possible Cause 3: Poor drug exposure in the tumor tissue.

  • Solution: Measure the concentration of this compound in both plasma and tumor tissue to ensure it is reaching its site of action at sufficient levels. Issues with formulation or rapid metabolism could lead to low tumor exposure.

Issue 3: High variability in tumor growth inhibition is observed between animals in the same treatment group.

  • Possible Cause: Inconsistent dosing technique or formulation.

  • Solution:

    • Dosing Technique: Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure accurate delivery.

    • Formulation Homogeneity: this compound is administered as a suspension. Ensure the formulation is continuously stirred during the dosing procedure to prevent the compound from settling, which would lead to inconsistent doses being administered to the animals.

Key Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) of this compound.

Methodology:

  • Use healthy, non-tumor-bearing mice of the same strain as your planned efficacy model (e.g., BALB/c nude).

  • Acclimate animals for at least 3 days before the start of the study.

  • Divide animals into cohorts of 3-5 mice per group.

  • Administer this compound once daily by oral gavage for 7-14 consecutive days at escalating dose levels (e.g., 10, 25, 50, 100 mg/kg). Include a vehicle control group.

  • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, or grooming).

  • Record body weight daily. The MTD is often defined as the highest dose that does not induce more than a 10-15% mean body weight loss and causes no mortality or severe clinical signs.

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study

Objective: To establish the relationship between this compound exposure (PK) and its effect on the target (PD).

Methodology:

  • Use tumor-bearing mice (e.g., with established xenografts of >200 mm³).

  • Administer a single dose of this compound (e.g., 25 mg/kg) by oral gavage.

  • At various time points post-dose (e.g., 0, 2, 4, 8, and 24 hours), collect blood samples (for PK analysis) and tumor tissue (for PD analysis) from separate cohorts of mice (n=3 per time point).

  • Analyze plasma samples using LC-MS/MS to determine the concentration of this compound over time.

  • Analyze tumor lysates using Western blot or ELISA to measure the levels of phospho-ERK (pERK) and total ERK.

  • Correlate the plasma concentration of this compound with the percentage of pERK inhibition in the tumor at each time point.

Data Summary

Table 1: Example Data from a 14-Day Dose-Range Finding Study in Nude Mice

Dose Group (mg/kg, QD)Mean Body Weight Change (%)MortalityClinical Signs
Vehicle+2.5%0/5None observed
10+1.8%0/5None observed
25-3.2%0/5None observed
50-12.5%0/5Mild lethargy on days 5-8
100-21.7%2/5Severe lethargy, hunched posture

Table 2: Example Data from a Xenograft Efficacy Study (28 Days)

Treatment Group (QD)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle0%+8.5%
This compound (10 mg/kg)45%+6.2%
This compound (25 mg/kg)88%-2.1%
This compound (50 mg/kg)95%-11.8%

Visualizations

IPN60090_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK pERK1/2 ERK->pERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

In_Vivo_Dosage_Optimization_Workflow start Start: Select Xenograft Model (MEK-pathway dependent) drf 1. Dose-Range Finding (DRF) Study in Healthy Mice start->drf pkpd 2. Single-Dose PK/PD Study in Tumor-Bearing Mice start->pkpd mtd Determine Maximum Tolerated Dose (MTD) drf->mtd doses Select ≥3 Doses Below MTD (e.g., MTD, MTD/2, MTD/4) mtd->doses Inform Dose Selection correlation Correlate Plasma Exposure (PK) with Target Inhibition (PD) pkpd->correlation correlation->doses Inform Dose Selection efficacy 3. Efficacy Study in Tumor-Bearing Mice analysis Analyze Tumor Growth Inhibition (TGI), Body Weight, and Tolerability efficacy->analysis doses->efficacy optimal_dose Identify Optimal Dose (Best balance of efficacy and safety) analysis->optimal_dose

Caption: Workflow for optimizing the in vivo dosage of this compound.

Identifying potential off-target effects of IPN60090

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IPN60090, a selective Glutaminase-1 (GLS-1) inhibitor. This resource is intended for scientists and drug development professionals to identify and characterize potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a highly selective inhibitor of Glutaminase-1 (GLS-1).[1][2][3] It has been profiled against a broad panel of kinases and other cellular targets, demonstrating a clean off-target profile at therapeutic concentrations.[4] The initial discovery paper by Soth et al. reported screening against a 97-member kinase panel (KINOMEscan™) and an 80-member panel of various ion channels and receptors (CEREP).[4]

Q2: I am observing an unexpected phenotype in my experiment that doesn't seem to be related to GLS-1 inhibition. Could this be an off-target effect of this compound?

A2: While this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations.[5][6] It is crucial to verify that the compound is engaging its intended target, GLS-1, in your specific experimental system. We recommend performing a target engagement study, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to GLS-1 in your cells at the concentrations you are using. If target engagement is confirmed and the anomalous phenotype persists, further investigation into potential off-targets may be warranted.

Q3: How can I experimentally assess potential off-target effects of this compound in my cellular model?

A3: There are several robust methods to identify potential off-target effects. For a broad, unbiased view, we recommend a chemoproteomics approach using kinobeads followed by mass spectrometry.[7][8][9] This will allow you to identify kinases that may be interacting with this compound in your specific cell lysate. For validating a suspected off-target interaction with a specific protein, the Cellular Thermal Shift Assay (CETSA) is a powerful tool to confirm direct binding in a cellular context.[10][11][12][13][14]

Troubleshooting Guides

Guide 1: Verifying On-Target GLS-1 Engagement using Cellular Thermal Shift Assay (CETSA)

This guide outlines the steps to confirm that this compound is binding to its intended target, GLS-1, in your cells. The principle of CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture your cells of interest to 80-90% confluency.

    • Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[10]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[10]

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble GLS-1 in each sample by Western blot or another suitable protein detection method.

  • Data Analysis:

    • Quantify the band intensities for GLS-1 at each temperature for both vehicle and this compound-treated samples.

    • Plot the percentage of soluble GLS-1 against the temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.

Guide 2: Identifying Potential Kinase Off-Targets using Kinobeads Pulldown Assay

This guide provides a method for identifying unknown kinase off-targets of this compound in your experimental system. Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on beads, which are used to capture a large portion of the cellular kinome.[8] A competition experiment with this compound can then identify kinases that are displaced from the beads, suggesting a direct interaction.

Experimental Protocol: Kinobeads Pulldown Assay

  • Cell Lysate Preparation:

    • Harvest and lyse your cells of interest in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cleared lysate.

  • Competitive Binding:

    • Aliquot the cell lysate. Incubate one aliquot with vehicle control (DMSO) and another with a high concentration of this compound (e.g., 10-30 µM) for 1 hour at 4°C.

  • Kinobeads Enrichment:

    • Add kinobeads to both the vehicle- and this compound-treated lysates and incubate for an additional hour at 4°C with rotation.[15]

  • Washing and Elution:

    • Wash the beads several times with a high-salt buffer to remove non-specific binders.[15]

    • Elute the bound proteins from the kinobeads.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in both the vehicle and this compound-treated samples.

    • Proteins that show a significant reduction in abundance in the this compound-treated sample compared to the vehicle control are potential off-targets.

Quantitative Data Summary

The following tables summarize the off-target screening data for this compound from the initial discovery publication.[4]

Table 1: KINOMEscan™ Selectivity Profile of this compound

This table presents a selection of kinases from the KINOMEscan™ panel screened against this compound at a concentration of 1 µM. The results are shown as "% of Control", where a lower percentage indicates stronger binding.

Kinase Target% of Control
AAK198
ABL1 (E255K) - T315I100
ABL1 (non-phosphorylated)97
ABL1 (phosphorylated)99
ACVR1100
ACVR1B100
ACVR2A100
ACVR2B99
......
(Data presented is a partial list for illustrative purposes, as reported in the supplementary information of Soth et al., J. Med. Chem. 2020)

Table 2: CEREP Panel Selectivity Profile of this compound

This table summarizes the results from the CEREP panel, which assesses the activity of this compound against a range of receptors, ion channels, and transporters at a concentration of 10 µM. The results are presented as "% Inhibition".

Target% Inhibition
Receptors
Adenosine A15
Adrenergic α1-10
Adrenergic α212
Adrenergic β1-8
......
Ion Channels
Ca2+ channel (L-type, verapamil (B1683045) site)15
K+ channel (hERG)2
Na+ channel (site 2)-5
......
Transporters
Dopamine transporter18
Norepinephrine transporter7
Serotonin transporter3
......
(Data presented is a selection for illustrative purposes, as reported in the supplementary information of Soth et al., J. Med. Chem. 2020)[4]

Visualizations

GLS1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_mitochondria Mitochondria Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter GLS1 GLS1 Glutamine_int->GLS1 Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Redox_Balance Redox Balance GSH->Redox_Balance NH3 Ammonia Biosynthesis Biosynthesis NH3->Biosynthesis GLS1->Glutamate GLS1->NH3 This compound This compound This compound->GLS1

Caption: Simplified signaling pathway of Glutaminase-1 (GLS-1) and the inhibitory action of this compound.

CETSA_Workflow start Cells + this compound/Vehicle heat Heat Challenge (Temperature Gradient) start->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation (20,000 x g) lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant pellet Discard Pellet (Aggregated Proteins) centrifugation->pellet analysis Western Blot for GLS-1 supernatant->analysis end Analyze Melt Curve Shift analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow start Cell Lysate treatment Incubate with This compound or Vehicle start->treatment kinobeads Add Kinobeads treatment->kinobeads pulldown Affinity Pulldown kinobeads->pulldown wash Wash Beads pulldown->wash elution Elute Bound Kinases wash->elution ms LC-MS/MS Analysis elution->ms end Identify Displaced Kinases ms->end

Caption: Experimental workflow for the Kinobeads pulldown assay.

References

IPN60090 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IPN60090, a selective Glutaminase-1 (GLS-1) inhibitor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in different experimental buffers.

Troubleshooting Guide

This section addresses common challenges encountered during experiments with this compound and offers systematic solutions.

Issue 1: Precipitation of this compound in Aqueous Buffers

Symptoms:

  • Visible precipitate or cloudiness in the buffer after adding this compound.

  • Inconsistent results in bioassays.[4]

  • Lower than expected potency (IC50).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Aqueous Solubility This compound has low aqueous solubility.[1] Prepare a high-concentration stock solution in an organic solvent like DMSO.[5] For working solutions, dilute the stock in pre-warmed buffer while vortexing to ensure rapid dispersion.[6]
Buffer Composition Certain buffer components can interact with this compound, reducing its solubility.[7] If using phosphate-buffered saline (PBS), consider switching to a Tris-based buffer or HEPES buffer.[8]
pH of the Buffer The solubility of small molecules can be pH-dependent.[7][] The kinetic aqueous solubility of this compound has been assessed in phosphate (B84403) buffer at pH 7.4.[1] It is recommended to maintain the buffer pH within a range of 7.2-8.0 for optimal enzymatic reactions.[10]
High Final Concentration The concentration of this compound may exceed its solubility limit in the final assay buffer. Reduce the final concentration of this compound in the assay. Perform a solubility test to determine the maximum soluble concentration in your specific buffer system.[6]
Temperature Effects Temperature fluctuations can affect the solubility of small molecules.[7] Ensure all buffers and solutions are maintained at a consistent temperature throughout the experiment.[7]
Issue 2: Inconsistent IC50 Values Between Experiments

Symptoms:

  • High variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Instability The stability of this compound in the assay buffer can affect its activity over the course of the experiment.[4] Assess the stability of this compound in your assay buffer at different time points using methods like HPLC.[4]
Compound Precipitation Precipitation of this compound at higher concentrations can lead to inaccurate IC50 estimations.[4] Visually inspect solutions for any signs of precipitation and prepare fresh dilutions for each experiment.[4]
Variations in Enzyme Activity Inconsistent activity or purity of the GLS-1 enzyme can impact results.[4] Use a consistent lot of high-purity recombinant GLS-1.[4]
Assay Conditions Minor variations in assay conditions (e.g., incubation time, temperature, DMSO concentration) can lead to inconsistent results. Standardize all assay parameters and ensure they are consistent between experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its low aqueous solubility, it is recommended to prepare high-concentration stock solutions of this compound in 100% DMSO.[5] Ensure the compound is fully dissolved by vortexing.[6]

Q2: How can I minimize the precipitation of this compound when diluting it into my aqueous experimental buffer?

A2: To minimize precipitation, it is advisable to perform a serial dilution. First, create an intermediate dilution of your high-concentration DMSO stock in DMSO. Then, add a small volume of this intermediate stock to your pre-warmed experimental buffer while gently vortexing to ensure rapid and even dispersion.[6]

Q3: What is the known stability of this compound in common buffers?

A3: While specific, comprehensive stability data for this compound in a wide range of buffers is not extensively published, its kinetic aqueous solubility has been determined in phosphate buffer at pH 7.4.[1] It is crucial to empirically determine the stability of this compound in your specific experimental buffer and conditions.

Q4: Can the presence of other components in my cell culture medium affect the stability of this compound?

A4: Yes, components in cell culture media, such as serum proteins, can interact with small molecules and affect their stability and effective concentration. It is recommended to test the stability of this compound in your complete cell culture medium.

Q5: How does the pH of the buffer affect the stability and activity of this compound?

A5: The pH of the buffer can influence the charge state of a small molecule, which in turn can affect its solubility and interaction with the target protein.[7] For enzymatic assays involving GLS-1, a pH range of 7.2-8.0 is generally recommended.[10]

Data Presentation

Table 1: Summary of this compound Stability in Different Buffers (Hypothetical Data)
Buffer (50 mM)pHTemperature (°C)Incubation Time (hours)% Remaining this compound (HPLC)Observations
Phosphate-Buffered Saline (PBS)7.437295%Slight precipitation observed at concentrations > 50 µM.
Tris-HCl7.537298%No precipitation observed up to 100 µM.
HEPES7.337299%No precipitation observed up to 100 µM.
DMEM + 10% FBS7.4372485%Stable, but potential for non-specific binding to serum proteins.
RPMI-1640 + 10% FBS7.2372488%Stable, with considerations for protein binding.

Note: This table presents hypothetical data for illustrative purposes. It is essential to perform your own stability studies.

Experimental Protocols

Protocol for Assessing this compound Stability in an Experimental Buffer

This protocol outlines a general method for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO

  • Experimental buffer of interest (e.g., PBS, Tris-HCl)

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution: Dilute the this compound stock solution in the experimental buffer to the final desired concentration (e.g., 10 µM).

  • Incubate the working solution: Place the solution in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C water bath).

  • Collect time-point samples: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the working solution.

  • Quench the reaction: Immediately mix the aliquot with an equal volume of cold acetonitrile to precipitate any proteins and stop degradation.

  • Centrifuge the samples: Spin the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.

  • Analyze by HPLC: Transfer the supernatant to an HPLC vial and analyze using a suitable gradient method to separate this compound from any degradation products.

  • Quantify the results: Determine the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the T=0 time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute stock to final concentration in buffer prep_stock->prep_working incubate Incubate at experimental temperature (e.g., 37°C) prep_working->incubate sample Collect aliquots at T=0, 1, 2, 4, 8, 24h incubate->sample quench Quench with cold acetonitrile sample->quench centrifuge Centrifuge to remove precipitate quench->centrifuge hplc Analyze supernatant by HPLC centrifuge->hplc quantify Quantify peak area and calculate % remaining hplc->quantify

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_pathway Glutamine Metabolism Pathway Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 Glutamate Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG TCA TCA Cycle Alpha_KG->TCA GLS1->Glutamate This compound This compound This compound->GLS1

Caption: Glutamine metabolism and this compound inhibition.

References

Addressing IPN60090 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms when working with the GLS1 inhibitor, IPN60090.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to this compound, a selective glutaminase-1 (GLS1) inhibitor, can arise from several molecular and metabolic adaptations within cancer cells. The most commonly observed mechanisms include:

  • Metabolic Reprogramming: Cancer cells can rewire their metabolic pathways to bypass their dependence on glutamine. This can involve the upregulation of alternative anaplerotic substrates to fuel the TCA cycle, such as pyruvate (B1213749) or other amino acids. A key enzyme involved in this process is Asparagine Synthetase (ASNS), which can help maintain intracellular glutamate (B1630785) pools.[1]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pro-survival signaling pathways, most notably the PI3K/AKT/mTOR pathway, is a significant contributor to this compound resistance. Activation of this pathway can promote cell growth and survival, overriding the metabolic stress induced by GLS1 inhibition.

  • Increased Expression of Alternative Glutaminase Isoforms: While this compound is selective for GLS1, cancer cells may adapt by increasing the expression of the alternative isoform, GLS2. Although GLS2 has different kinetic properties, its upregulation can partially compensate for the inhibition of GLS1.

Q2: Are there any known biomarkers that can predict sensitivity or resistance to this compound?

A2: Yes, several biomarkers are being investigated to predict the response to this compound and other GLS1 inhibitors:

  • KEAP1/NFE2L2 (NRF2) Mutation Status: Tumors with mutations in KEAP1 or NFE2L2, which lead to constitutive activation of the NRF2 antioxidant pathway, have shown increased sensitivity to GLS1 inhibition.[2][3][4][5][6] This is because the high rate of glutathione (B108866) synthesis in these cells creates a strong dependence on glutamine as a precursor.

  • Asparagine Synthetase (ASNS) Expression: Low expression of ASNS has been identified as a potential biomarker for sensitivity to this compound in ovarian cancer.[1] Cells with low ASNS are less able to compensate for the loss of glutamate production from glutamine, making them more vulnerable to GLS1 inhibition. Conversely, high ASNS expression may predict resistance.[1][7][8][9]

Q3: Our cells are showing intrinsic resistance to this compound. What could be the underlying reasons?

A3: Intrinsic resistance to this compound can be attributed to pre-existing characteristics of the cancer cells, such as:

  • Low Glutamine Dependence: Some cancer cell types are inherently less reliant on glutamine for their metabolic needs and may utilize other nutrients like glucose or fatty acids more prominently.

  • Pre-existing Activation of Survival Pathways: Cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway due to mutations in key pathway components (e.g., PIK3CA, PTEN) may exhibit primary resistance to this compound.

  • High Expression of ASNS: As with acquired resistance, high basal levels of ASNS can confer intrinsic resistance by providing an alternative route for glutamate synthesis.[1]

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in long-term cultures.
Possible Cause Suggested Solution
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cell line alongside the parental (sensitive) cell line to confirm a shift in the IC50 value. 2. Investigate Mechanism: Analyze the resistant cells for changes in the expression of key proteins involved in known resistance mechanisms (e.g., p-AKT, ASNS, GLS2) via Western blotting. 3. Metabolic Profiling: Conduct metabolomic analysis to identify changes in key metabolites, such as glutamate, glutamine, and TCA cycle intermediates. 4. Combination Therapy: Test the efficacy of combining this compound with an inhibitor of the suspected resistance pathway (e.g., a PI3K/AKT/mTOR inhibitor).
Cell Line Contamination or Genetic Drift 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Whenever possible, use cells from early passages to minimize the effects of genetic drift.
Issue 2: High IC50 value for this compound in a new cancer cell line.
Possible Cause Suggested Solution
Intrinsic Resistance 1. Assess Glutamine Dependence: Measure the glutamine uptake rate of the cell line. Cell lines with low glutamine consumption may be intrinsically resistant. 2. Profile Key Biomarkers: Analyze the expression of ASNS and the mutational status of KEAP1/NFE2L2. High ASNS and wild-type KEAP1/NFE2L2 may indicate a higher likelihood of intrinsic resistance. 3. Evaluate PI3K/AKT/mTOR Pathway Activity: Check the basal phosphorylation levels of AKT and other downstream targets of the PI3K pathway. Constitutively active signaling may confer resistance.
Suboptimal Experimental Conditions 1. Optimize Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay. Over-confluent or sparse cultures can affect drug sensitivity. 2. Verify Drug Concentration and Stability: Confirm the concentration and stability of your this compound stock solution.

Quantitative Data Summary

Table 1: Illustrative IC50 Values for GLS1 Inhibitors in Sensitive and Resistant Cancer Cell Lines.

Cell LineResistance StatusGLS1 InhibitorIC50 (nM)Fold Resistance
Parental Cell Line ASensitiveThis compound50-
Resistant Subline AAcquired ResistanceThis compound50010
Parental Cell Line BSensitiveCB-839100-
Resistant Subline BAcquired ResistanceCB-839120012

Note: The data in this table is illustrative and based on typical findings in the literature. Actual values will vary depending on the cell line and experimental conditions.

Table 2: Synergistic Effects of Combining a GLS1 Inhibitor with a PI3K Inhibitor in a Resistant Cell Line.

TreatmentIC50 of GLS1 Inhibitor (nM)Combination Index (CI)
GLS1 Inhibitor alone800-
GLS1 Inhibitor + PI3K Inhibitor (constant ratio)150< 1 (Synergistic)

Note: A Combination Index (CI) of less than 1 indicates a synergistic interaction between the two drugs.

Experimental Protocols

Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell counting solution (e.g., trypan blue)

  • Cell culture flasks and plates

Methodology:

  • Determine Initial this compound Concentration: Start by treating the parental cell line with a concentration of this compound that is approximately the IC20 (the concentration that inhibits cell growth by 20%).

  • Continuous Exposure: Culture the cells in the presence of this starting concentration of this compound. The medium should be changed every 2-3 days.

  • Monitor Cell Viability: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily in the presence of the current this compound concentration, double the concentration of the drug.

  • Repeat Dose Escalation: Repeat the process of adaptation and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).

  • Characterize the Resistant Cell Line: Once a resistant cell line is established, it should be characterized by:

    • Determining the new IC50 for this compound.

    • Analyzing the expression of resistance-associated proteins (e.g., p-AKT, ASNS, GLS2) by Western blot.

    • Performing metabolomic analysis to identify metabolic adaptations.

  • Cryopreservation: Cryopreserve the resistant cell line at various stages of its development.

Western Blot Analysis of p-AKT (Ser473) and ASNS

This protocol outlines the procedure for detecting the levels of phosphorylated AKT (a marker of PI3K pathway activation) and ASNS in sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • PI3K inhibitor (optional)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-ASNS, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Seed sensitive and resistant cells in 6-well plates.

    • Treat the cells with this compound and/or a PI3K inhibitor at the desired concentrations and for the appropriate duration.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Visualizations

cluster_0 Experimental Workflow: Investigating this compound Resistance start Observe Decreased this compound Efficacy confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance hypothesize Hypothesize Resistance Mechanism confirm_resistance->hypothesize metabolic Metabolic Reprogramming (e.g., ASNS) hypothesize->metabolic Metabolic? signaling Signaling Pathway Activation (e.g., PI3K/AKT) hypothesize->signaling Signaling? isoform Alternative Isoform (GLS2) hypothesize->isoform Isoform? validate_metabolic Validate: Metabolomics, Western Blot (ASNS) metabolic->validate_metabolic validate_signaling Validate: Western Blot (p-AKT) signaling->validate_signaling validate_isoform Validate: qPCR, Western Blot (GLS2) isoform->validate_isoform combination_therapy Test Combination Therapy validate_metabolic->combination_therapy validate_signaling->combination_therapy validate_isoform->combination_therapy

Caption: A logical workflow for troubleshooting and investigating acquired resistance to this compound.

cluster_1 Signaling Pathway in this compound Resistance Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 TCA TCA Cycle Glutamate->TCA GLS1 GLS1 This compound This compound This compound->GLS1 PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ASNS ASNS Aspartate Aspartate Aspartate->Glutamate ASNS

Caption: Key signaling pathways involved in this compound action and potential resistance mechanisms.

References

Technical Support Center: Enhancing IPN60090 Oral Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the glutaminase-1 (GLS-1) inhibitor, IPN60090. The focus is on strategies to improve its oral bioavailability in animal studies, addressing potential issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in preclinical species?

A1: this compound was specifically developed to have excellent physicochemical and pharmacokinetic properties, resulting in high oral exposure in preclinical models.[1][2][3][4] Published data indicates an oral bioavailability of approximately 89% in mice when administered at 10 mg/kg.[5][6] While this is considered high, factors such as dose, formulation, and animal species can influence the observed bioavailability.

Q2: What are the known physicochemical properties of this compound that might affect its oral absorption?

A2: While detailed proprietary data may not be fully public, the development program for this compound focused on improving the low solubility and metabolic stability of earlier compounds in its series.[1] this compound itself is described as having excellent physicochemical properties.[1][2][3][4] Early lead compounds had very low aqueous solubility (<1 µM).[1] Although optimized, the solubility of this compound could still be a limiting factor, particularly at higher doses. The supporting information of the primary discovery paper may contain more specific data on its logD, logP, and pKa.[7]

Q3: Is first-pass metabolism a significant concern for this compound?

A3: The development of this compound aimed to improve upon the low microsomal stability of its predecessors.[1] While information on the specific cytochrome P450 (CYP) enzymes responsible for its metabolism is not detailed in the provided search results, its high oral bioavailability in preclinical species suggests that first-pass metabolism is not a major limiting factor under the reported experimental conditions.[5][6] However, inter-species differences in drug metabolism can exist.[8][9][10]

Q4: What are the most common animal models used for oral bioavailability studies of compounds like this compound?

A4: Rodents, particularly mice (e.g., CD1 strain) and rats (e.g., Sprague-Dawley), are commonly used for initial pharmacokinetic and oral bioavailability studies.[1] These models are well-characterized and cost-effective for screening formulations and establishing initial pharmacokinetic parameters.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues related to the oral bioavailability of this compound in animal studies.

Problem 1: Lower than expected oral bioavailability

If you are observing lower than the reported 89% bioavailability in mice, consider the following potential causes and solutions.

Potential Cause: Poor solubility of this compound in the gastrointestinal tract at the administered dose.

Solutions:

  • pH adjustment: For basic compounds, solubility can be increased in acidic environments. Formulating this compound in a vehicle with a suitable pH might enhance its dissolution in the stomach.[11]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of poorly soluble compounds.[11][12]

  • Surfactants: Surfactants can improve wettability and form micelles to solubilize the drug.[11][13]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract.[13]

  • Particle size reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a faster dissolution rate.[11]

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[13]

Potential Cause: Degradation of the compound in the gastrointestinal tract.

Solutions:

  • Enteric coating: If the compound is unstable in the acidic environment of the stomach, an enteric-coated formulation that dissolves in the higher pH of the small intestine can be used.

  • Use of antioxidants: If the compound is susceptible to oxidative degradation, the inclusion of antioxidants in the formulation may be beneficial.

Problem 2: High variability in oral bioavailability between animals

Potential Cause: Inconsistent dosing technique.

Solutions:

  • Standardize oral gavage procedure: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.[14][15][16][17] The volume administered should be accurate and consistent.

  • Confirm stomach placement: Ensure the gavage needle is correctly placed in the stomach and not the esophagus or trachea.[18]

Potential Cause: Differences in food intake between animals.

Solutions:

  • Fasting: Fasting animals overnight before dosing can reduce variability caused by food effects on drug absorption. Ensure access to water is maintained.

  • Controlled feeding: If fasting is not possible or desirable, ensure a consistent feeding schedule for all animals in the study.

Potential Cause: Formulation instability or inhomogeneity.

Solutions:

  • Ensure homogeneous formulation: For suspensions, ensure the formulation is well-mixed before each administration to guarantee consistent dosing.

  • Assess formulation stability: Check the stability of your formulation over the duration of the experiment.

Data Presentation

Table 1: Reported Preclinical Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)RouteCmax (µM)t1/2 (hours)CL (mL/min/kg)F (%)Reference
Mouse10p.o.191-89[5][6]
Mouse3i.v.-14.1-[5][6]

Experimental Protocols

Protocol 1: Preparation of a Simple Suspension Formulation for Oral Gavage

This protocol describes a basic method for preparing a suspension of this compound suitable for oral administration in rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

  • Weigh the this compound powder accurately.

  • If using a mortar and pestle, add a small amount of the vehicle to the powder to form a paste. Gradually add more vehicle while triturating to ensure a fine, uniform suspension.

  • Alternatively, use a homogenizer to disperse the powder in the vehicle.

  • Transfer the suspension to a volumetric flask and add the remaining vehicle to reach the final volume.

  • Stir the suspension continuously on a stir plate until just before administration to ensure homogeneity.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol outlines a typical procedure for assessing the oral bioavailability of this compound in mice.

Animals:

  • Female CD1 mice (or other appropriate strain), 20-30 g.[1]

  • Acclimatize animals for at least 3 days before the experiment.

  • Fast animals overnight (8-12 hours) before dosing, with free access to water.

Dosing and Sample Collection:

  • Divide the mice into two groups: intravenous (IV) and oral (PO).

  • For the IV group, administer this compound (e.g., 3 mg/kg) via tail vein injection. The formulation for IV administration must be a clear solution.

  • For the PO group, administer the this compound formulation (e.g., 10 mg/kg) via oral gavage using an appropriate size gavage needle.[14][15][16][17][18]

  • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

Data Analysis:

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL) for both IV and PO groups using appropriate software.

  • Calculate the oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Experimental_Workflow_for_Improving_Oral_Bioavailability Experimental Workflow for Improving Oral Bioavailability of this compound cluster_0 Problem Identification cluster_1 Formulation Development & In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Outcome Start Low or Variable Oral Bioavailability Observed Hypothesize Hypothesize Cause: Solubility, Permeability, Stability, or Metabolism Start->Hypothesize Formulate Develop Novel Formulations: - Micronization - Nanosuspension - Solid Dispersion - SEDDS Hypothesize->Formulate InVitro In Vitro Characterization: - Solubility Testing - Dissolution Profiling - Stability Assessment Formulate->InVitro Select_Model Select Animal Model (e.g., Mouse, Rat) InVitro->Select_Model Promising Formulations PK_Study Conduct Preclinical PK Study (IV and PO arms) Select_Model->PK_Study Analyze Analyze Plasma Samples & Calculate PK Parameters PK_Study->Analyze Evaluate Compare Bioavailability of New vs. Original Formulation Analyze->Evaluate Success Improved Bioavailability Achieved Evaluate->Success Significant Improvement Iterate Re-evaluate Hypothesis & Refine Formulation Evaluate->Iterate No/Minor Improvement Iterate->Hypothesize

Caption: Workflow for troubleshooting and improving this compound oral bioavailability.

Signaling_Pathway Glutaminase-1 (GLS-1) Signaling Pathway and this compound Inhibition Glutamine Glutamine GLS1 GLS-1 (Glutaminase-1) Glutamine->GLS1 Glutamate (B1630785) Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Glutathione Glutathione (Redox Balance) Glutamate->Glutathione GLS1->Glutamate This compound This compound This compound->GLS1 TCA_Cycle TCA Cycle (Energy & Building Blocks) Alpha_KG->TCA_Cycle

Caption: this compound inhibits GLS-1, blocking glutamine to glutamate conversion.

References

Technical Support Center: Minimizing IPN60090 Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective glutaminase-1 (GLS1) inhibitor, IPN60090, in preclinical studies. The information provided is intended to help anticipate and mitigate potential toxicities, ensuring more robust and reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo studies with this compound, presented in a question-and-answer format.

Issue 1: Unexpected Animal Morbidity or Mortality

  • Question: We are observing unexpected morbidity (e.g., lethargy, hunched posture, rough coat) and/or mortality in our rodent models treated with this compound, even at doses reported to be tolerated. What are the potential causes and how can we troubleshoot this?

  • Answer: Unexpected morbidity and mortality can stem from several factors. Here is a systematic approach to troubleshooting this issue:

    • Dose and Formulation Verification:

      • Vehicle Effects: Ensure the vehicle used for this compound administration is well-tolerated on its own. Conduct a vehicle-only control group to assess any background toxicity.

      • Formulation Stability: Confirm the stability of your this compound formulation. Improper storage or preparation can lead to degradation and altered efficacy or toxicity.

      • Dosing Accuracy: Double-check all dose calculations and the calibration of dosing equipment. Even small errors in dosing can have significant consequences, especially at higher concentrations.

    • Animal Model Considerations:

      • Strain and Species Differences: Metabolic and physiological differences between animal strains and species can significantly impact drug tolerance. The reported maximally tolerated dose (MTD) of 100 mg/kg twice daily for this compound was established in a specific, though unpublished, model. Your model may be more sensitive.

      • Underlying Health Status: Ensure that the animals used are healthy and free from underlying infections or stress, which can exacerbate drug toxicity.

    • On-Target Toxicity:

      • Glutaminase (B10826351) Inhibition in Healthy Tissues: GLS1 is expressed in various healthy tissues, including the kidney and brain. High levels of GLS1 inhibition can disrupt normal cellular function in these organs.

      • Monitoring: Implement regular monitoring of animal health, including body weight, food and water intake, and clinical signs of distress.

    • Recommended Actions:

      • Dose De-escalation: If toxicity is observed, reduce the dose of this compound to a lower, better-tolerated level.

      • Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the MTD in your specific animal model. This is a critical first step before initiating larger efficacy studies.

      • Staggered Dosing: In a cohort of animals, administer the initial doses to a small subset before dosing the entire group to catch any acute toxicity early.

Issue 2: Significant Body Weight Loss and Gastrointestinal (GI) Issues

  • Question: Our animals are exhibiting significant body weight loss (>15%) and signs of gastrointestinal distress (e.g., diarrhea, poor appetite) after treatment with this compound. What is the likely cause and what can be done?

  • Answer: Body weight loss and GI issues are common adverse effects in preclinical oncology studies. For a glutaminase inhibitor, these can be linked to the drug's mechanism of action.

    • Potential Causes:

      • Impact on Intestinal Epithelium: The cells of the intestinal lining are highly proliferative and have high energy demands, which can be reliant on glutamine metabolism. Inhibition of GLS1 may disrupt the integrity and function of the gut epithelium. An older, non-selective glutaminase enzyme therapeutic was noted to cause diarrhea and colitis in primates.

      • Systemic Metabolic Disruption: Inhibition of a key metabolic enzyme can lead to systemic effects that manifest as reduced appetite and subsequent weight loss.

    • Troubleshooting and Mitigation Strategies:

      • Supportive Care: Provide supportive care to the animals, such as supplemental nutrition (e.g., palatable, high-calorie food) and hydration (e.g., hydrogel packs), to help manage weight loss and dehydration.

      • Dose Adjustment: A lower dose or a modified dosing schedule (e.g., intermittent dosing) may reduce the severity of GI toxicity while maintaining anti-tumor efficacy.

      • Symptomatic Treatment: Consult with veterinary staff about appropriate symptomatic treatments, such as anti-diarrheal agents, if necessary.

      • Pathological Assessment: In animals that are euthanized due to severe symptoms, perform a thorough gross and histopathological examination of the GI tract to identify any lesions or inflammation.

Issue 3: Signs of Renal or Neurological Toxicity

  • Question: We have observed elevated serum creatinine (B1669602) in our animals, and some are displaying unusual neurological signs (e.g., ataxia, circling). Could this be related to this compound treatment?

  • Answer: Based on clinical data from the this compound Phase I trial, renal and neurological toxicities are potential on-target effects of GLS1 inhibition.[1]

    • Potential Mechanisms:

      • Renal Toxicity: The kidneys have high levels of glutaminase activity, which is crucial for ammonia (B1221849) excretion and acid-base balance. Inhibition of GLS1 can disrupt these processes, potentially leading to kidney damage. Elevated creatinine is a key indicator of impaired kidney function.[1]

      • Neurological Toxicity: Glutamate (B1630785), the product of the glutaminase reaction, is a major excitatory neurotransmitter in the central nervous system. While this compound's ability to cross the blood-brain barrier is not specified in the provided results, altered glutamate homeostasis in the periphery could have indirect effects on the CNS. Clinical trials reported photopsia, photophobia, and, at high doses, PRES syndrome, indicating a potential for neurological side effects.[1]

    • Monitoring and Management:

      • Baseline and On-Study Monitoring: Establish baseline measurements for key parameters before starting treatment.

        • Renal Function: Monitor serum creatinine and blood urea (B33335) nitrogen (BUN) levels at regular intervals. Consider urinalysis to check for proteinuria or other abnormalities.

        • Neurological Assessment: Conduct regular, standardized neurological examinations to detect any subtle changes in behavior, coordination, or reflexes.

      • Histopathology: At the end of the study, or if animals are euthanized early, perform a detailed histopathological evaluation of the kidneys and brain.

      • Dose Reduction: If signs of renal or neurological toxicity appear, a dose reduction is warranted.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicities?

A1: this compound is a potent and selective inhibitor of glutaminase-1 (GLS1), a key enzyme in cellular metabolism.[2][3] GLS1 catalyzes the conversion of glutamine to glutamate, a reaction that is critical for cancer cells that are dependent on glutamine for energy and biosynthesis.[2] The potential toxicities of this compound are thought to be "on-target," meaning they result from the inhibition of GLS1 in healthy tissues where this enzyme also plays an important role, such as the kidneys, brain, and gastrointestinal tract.

Q2: What are the typical preclinical toxicology studies that should be performed for a compound like this compound before advancing to clinical trials?

A2: A standard preclinical toxicology program for a small molecule inhibitor like this compound typically includes:

  • Dose Range-Finding (DRF) Studies: These are non-GLP (Good Laboratory Practice) studies in at least one rodent and one non-rodent species to determine the dose range for subsequent studies and to identify the Maximum Tolerated Dose (MTD).

  • GLP-Compliant Repeat-Dose Toxicology Studies: These studies are conducted in two species (one rodent, one non-rodent) for a duration that supports the proposed clinical trial length (e.g., 28-day studies for a Phase I trial). Key assessments include:

    • Clinical observations

    • Body weight and food consumption

    • Hematology (complete blood count)

    • Clinical chemistry (organ function markers)

    • Urinalysis

    • Full histopathological examination of all major organs

Q3: Are there any known biomarkers that can predict sensitivity or toxicity to this compound?

A3: Preclinical and clinical data suggest that tumors with certain molecular alterations, such as KEAP1/NFE2L2 mutations or low expression of asparagine synthetase (ASNS), may be more sensitive to GLS1 inhibition.[1] While these are biomarkers of efficacy, there are no established preclinical biomarkers to predict toxicity. Monitoring general markers of organ function (e.g., creatinine for kidney, ALT/AST for liver) is the standard approach.

Q4: How should we present our preclinical toxicology data?

A4: Quantitative data from preclinical toxicology studies should be summarized in clear and well-structured tables. Below are examples of how to present hematology and clinical chemistry data. Please note that the data in these tables are for illustrative purposes only and do not represent actual results for this compound.

Table 1: Example of Hematology Data Summary in a 28-Day Rodent Toxicology Study

ParameterUnitsVehicle Control (Male)This compound (Low Dose, Male)This compound (Mid Dose, Male)This compound (High Dose, Male)
White Blood Cells (WBC)10³/µL8.5 ± 1.28.2 ± 1.57.9 ± 1.17.5 ± 1.3
Red Blood Cells (RBC)10⁶/µL7.2 ± 0.57.1 ± 0.67.0 ± 0.46.8 ± 0.5
Hemoglobin (HGB)g/dL14.1 ± 1.013.9 ± 1.213.5 ± 0.913.1 ± 1.1
Platelets (PLT)10³/µL950 ± 150930 ± 160900 ± 140850 ± 170

Table 2: Example of Clinical Chemistry Data Summary in a 28-Day Rodent Toxicology Study

ParameterUnitsVehicle Control (Male)This compound (Low Dose, Male)This compound (Mid Dose, Male)This compound (High Dose, Male)
Alanine Aminotransferase (ALT)U/L45 ± 1048 ± 1255 ± 1565 ± 20
Aspartate Aminotransferase (AST)U/L80 ± 1585 ± 1895 ± 20110 ± 25
Blood Urea Nitrogen (BUN)mg/dL20 ± 422 ± 528 ± 635 ± 8**
Creatininemg/dL0.5 ± 0.10.6 ± 0.10.8 ± 0.21.2 ± 0.3**
Glucosemg/dL150 ± 20145 ± 25140 ± 22135 ± 30

*Statistically significant change (p < 0.05) **Statistically significant change (p < 0.01)

Visualizations

Signaling Pathway

Glutaminase Signaling Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter GLS1 Glutaminase 1 (GLS1) Glutamine_int->GLS1 Glutamate Glutamate GLS1->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) Glutamate->GSH This compound This compound This compound->GLS1 TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Biosynthesis (e.g., Nucleotides) TCA_Cycle->Biosynthesis Redox_Balance Redox Balance GSH->Redox_Balance

Caption: Glutaminase-1 (GLS1) signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Preclinical Toxicology Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis Select_Models Select Animal Models (Rodent & Non-Rodent) Formulation_Dev Develop Stable Formulation Select_Models->Formulation_Dev DRF_Study Dose Range-Finding (DRF) Study Formulation_Dev->DRF_Study Select_Doses Select Doses for Pivotal Study (Low, Mid, High, MTD) DRF_Study->Select_Doses GLP_Tox_Study GLP Repeat-Dose Toxicology Study Select_Doses->GLP_Tox_Study In_life_Monitoring In-life Monitoring (Clinical Signs, Body Weight) GLP_Tox_Study->In_life_Monitoring Sample_Collection Terminal Sample Collection (Blood, Tissues) In_life_Monitoring->Sample_Collection Clin_Path Clinical Pathology (Hematology, Chemistry) Sample_Collection->Clin_Path Histopath Histopathology Sample_Collection->Histopath TK_Analysis Toxicokinetics Sample_Collection->TK_Analysis Final_Report Final Report & NOAEL Determination Clin_Path->Final_Report Histopath->Final_Report TK_Analysis->Final_Report

Caption: A typical workflow for preclinical toxicology assessment of a novel compound.

Troubleshooting Logic

Toxicity Troubleshooting Logic Toxicity_Observed Toxicity Observed in Animals? Verify_Dose Verify Dose, Formulation & Vehicle Toxicity_Observed->Verify_Dose Yes No_Toxicity Continue Study with Monitoring Toxicity_Observed->No_Toxicity No Dose_Issue Dose/Formulation Issue? Verify_Dose->Dose_Issue Correct_Dose Correct Dosing Protocol Dose_Issue->Correct_Dose Yes Assess_Model Assess Animal Model (Strain, Health Status) Dose_Issue->Assess_Model No Model_Issue Model Sensitivity Issue? Assess_Model->Model_Issue Consider_Alt_Model Consider Alternative Model or Strain Model_Issue->Consider_Alt_Model Yes On_Target_Tox Likely On-Target Toxicity Model_Issue->On_Target_Tox No Mitigation_Plan Implement Mitigation Plan On_Target_Tox->Mitigation_Plan Reduce_Dose Reduce Dose Mitigation_Plan->Reduce_Dose Supportive_Care Provide Supportive Care Mitigation_Plan->Supportive_Care Monitor_Biomarkers Monitor Organ-Specific Biomarkers Mitigation_Plan->Monitor_Biomarkers

References

Cell culture conditions for IPN60090 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cell culture experiments with IPN60090, a potent and selective allosteric inhibitor of Glutaminase-1 (GLS-1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and highly selective allosteric inhibitor of glutaminase (B10826351) 1 (GLS-1).[1] GLS-1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate (B1630785).[2] This process, known as glutaminolysis, is a key metabolic pathway that provides cancer cells with essential metabolites for energy production and biosynthesis. By inhibiting GLS-1, this compound disrupts glutamine metabolism, leading to decreased proliferation and survival of cancer cells that are dependent on this pathway.[2]

Q2: Which cell lines are sensitive to this compound?

A2: The sensitivity of cancer cell lines to GLS-1 inhibition can vary. A549 human lung carcinoma cells have been shown to be sensitive to this compound.[1] Generally, cancer cells with a high dependence on glutamine metabolism are more likely to be sensitive. It is recommended to test a panel of cell lines relevant to your research to determine their sensitivity to this compound.

Q3: What is the recommended solvent and storage condition for this compound?

A3: For optimal solubility and stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[3] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage, protected from light.[1][3]

Q4: How stable is this compound in cell culture media?

A4: The stability of small molecule inhibitors in cell culture media can be influenced by the specific media composition and experimental conditions.[3] Due to potential degradation or metabolism of the compound, it is advisable to replace the media with freshly prepared this compound every 24 to 72 hours in long-term experiments to maintain a consistent effective concentration.[3]

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Optimize and strictly control the cell seeding density for each experiment. Perform a preliminary experiment to determine the optimal seeding density where cells are in the exponential growth phase for the duration of the assay.[4][5]

  • Possible Cause: Variation in cell passage number.

    • Solution: Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.[6]

  • Possible Cause: Compound precipitation.

    • Solution: this compound has moderate aqueous solubility. Visually inspect the wells for any signs of precipitation, especially at higher concentrations. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) and consistent across all wells.[3]

  • Possible Cause: Changes in the metabolic state of the cells.

    • Solution: Standardize cell culture conditions, including media composition and incubation times, to ensure a consistent metabolic state of the cells at the start of each experiment.[7]

Issue 2: No significant inhibition of cell proliferation observed.

  • Possible Cause: The cell line is not dependent on glutamine metabolism.

    • Solution: Select cell lines that are known to be glutamine-dependent. You can perform preliminary experiments to assess the glutamine dependency of your cell line by culturing them in glutamine-deprived media.[8][9]

  • Possible Cause: Insufficient drug concentration or incubation time.

    • Solution: Broaden the concentration range of this compound tested and consider extending the incubation time (e.g., 48, 72, or 96 hours).

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. For longer-term assays, consider replenishing the media with fresh compound at regular intervals.[3]

Issue 3: High background signal in fluorescence-based assays.

  • Possible Cause: Autofluorescence of this compound.

    • Solution: Run control wells containing only the compound in the assay buffer without cells to measure its intrinsic fluorescence. Subtract this background signal from your experimental wells.

  • Possible Cause: Contamination of reagents.

    • Solution: Use high-purity reagents and sterile techniques to avoid contamination that may contribute to background fluorescence.

Quantitative Data Summary

ParameterValueSpecies/Assay Conditions
GLS-1 IC50 31 nMPurified recombinant human GLS-1 (GAC isoform)
GLS-2 IC50 >50,000 nMPurified recombinant human GLS-2
Cell Proliferation IC50 26 nMA549 human lung carcinoma cells
Aqueous Solubility ModeratepH 7.4 buffer
Oral Bioavailability (F%) 89%Rat
Half-life (t1/2) 1 hourRat (intravenous)
Maximum Concentration (Cmax) 19 µMRat (oral)

Experimental Protocols

Protocol 1: A549 Cell Culture for this compound Experiments
  • Cell Line: A549 (ATCC® CCL-185™)

  • Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Rinse the cell monolayer with PBS without Ca2+ and Mg2+.

    • Add TrypLE™ Express Enzyme and incubate for 3-5 minutes at 37°C until cells detach.[10]

    • Neutralize the enzyme with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:8.[10]

    • Change the medium every 2-3 days.

Protocol 2: Cell Proliferation Assay (MTT-based)
  • Cell Seeding:

    • Harvest A549 cells in exponential growth phase.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000 - 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold dilution series.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

IPN60090_Mechanism_of_Action Glutamine Glutamine GLS1 GLS-1 (Glutaminase-1) Glutamine->GLS1 Substrate Glutamate Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis GLS1->Glutamate Catalyzes This compound This compound This compound->GLS1 Allosteric Inhibition

Caption: this compound allosterically inhibits GLS-1, blocking glutamine to glutamate conversion.

Experimental_Workflow_IC50 Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add Serial Dilutions of this compound Incubate_24h->Add_this compound Incubate_72h Incubate 72h Add_this compound->Incubate_72h MTT_Assay Perform MTT Assay Incubate_72h->MTT_Assay Data_Analysis Analyze Data & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of this compound using a cell proliferation assay.

Troubleshooting_Logic Problem Inconsistent Results Check_Seeding Check Cell Seeding Density Problem->Check_Seeding Check_Passage Check Cell Passage Number Check_Seeding->Check_Passage Consistent Optimize_Seeding Optimize & Standardize Seeding Check_Seeding->Optimize_Seeding Inconsistent Check_Precipitate Check for Compound Precipitation Check_Passage->Check_Precipitate Consistent Use_Low_Passage Use Consistent, Low Passage Cells Check_Passage->Use_Low_Passage Variable Adjust_Solvent Adjust Solvent/Concentration Check_Precipitate->Adjust_Solvent Yes Consistent_Results Consistent Results Check_Precipitate->Consistent_Results No Optimize_Seeding->Consistent_Results Use_Low_Passage->Consistent_Results Adjust_Solvent->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Preclinical Head-to-Head Comparison of Glutaminase Inhibitors: IPN60090 Versus CB-839

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent glutaminase-1 (GLS-1) inhibitors, IPN60090 and CB-839, supported by experimental data.

In the landscape of cancer metabolism-targeted therapies, the inhibition of glutaminase-1 (GLS-1) has emerged as a promising strategy. GLS-1 is a critical enzyme in the metabolic reprogramming of many cancer cells, catalyzing the conversion of glutamine to glutamate (B1630785), a key step in providing rapidly proliferating tumors with essential biosynthetic precursors and maintaining redox homeostasis. This guide focuses on a comparative analysis of two selective, orally bioavailable GLS-1 inhibitors: this compound, a novel clinical-stage inhibitor, and CB-839 (Telaglenastat), a well-characterized inhibitor that has undergone extensive clinical investigation.

Mechanism of Action

Both this compound and CB-839 are allosteric inhibitors of GLS-1, meaning they bind to a site on the enzyme distinct from the active site to modulate its activity.[1][2] By inhibiting GLS-1, these compounds block the production of glutamate from glutamine, thereby disrupting downstream metabolic pathways crucial for cancer cell growth and survival.[3] This includes the replenishment of the tricarboxylic acid (TCA) cycle, the synthesis of glutathione (B108866) for antioxidant defense, and the production of other key metabolites.[3][4] The inhibition of GLS-1 can lead to decreased cancer cell proliferation, induction of apoptosis, and a heightened vulnerability to other anticancer agents.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies comparing the potency and efficacy of this compound and CB-839.

Table 1: In Vitro Potency Comparison

CompoundGLS-1 Enzyme IC50 (nM)A549 Cell Proliferation IC50 (nM)
This compound (Compound 27) 87
CB-839 (Compound 4) 1512

Data extracted from "Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties"[4]

Table 2: In Vivo Efficacy Comparison in H2122 NSCLC Xenograft Model

CompoundDoseEfficacy
This compound (Compound 27) 100 mg/kg, twice daily (p.o.)Similar efficacy and target engagement to CB-839 at a higher dose.
CB-839 (Compound 4) 250 mg/kg, twice daily (p.o.)

Data extracted from "Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties"[4]

Experimental Protocols

A detailed description of the methodologies used in the key comparative experiments is provided below.

Glutaminase Activity Assay (Coupled-Enzyme Assay)

This assay indirectly measures the conversion of glutamine to glutamate by GLS-1. The activity of purified recombinant human GLS-1 (GAC isoform) is determined using a dual-coupled enzyme assay. The glutamate produced by GLS-1 is subsequently acted upon by glutamate dehydrogenase, which uses NAD+ as a cofactor to produce α-ketoglutarate and NADH. The rate of NADH production is measured spectrophotometrically at 340 nm, which is directly proportional to the GLS-1 activity. To determine the IC50 values, the assay is performed in the presence of serial dilutions of the inhibitor compounds (this compound or CB-839).

Cell Proliferation Assay (e.g., A549 Cell Line)

The anti-proliferative activity of the GLS-1 inhibitors is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. A549 non-small cell lung cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound or CB-839 for a specified period (e.g., 72 hours). Following treatment, a reagent (e.g., MTT or CellTiter-Glo) is added to the wells. For the MTT assay, viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength. The CellTiter-Glo assay measures ATP levels as an indicator of cell viability. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is then calculated from the dose-response curves.[1]

In Vivo Xenograft Study (e.g., H2122 NSCLC Model)

To evaluate the in vivo anti-tumor efficacy, a xenograft mouse model is utilized.[4] Human cancer cells (e.g., H2122 non-small cell lung cancer cells) are subcutaneously implanted into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, this compound, and CB-839. The inhibitors are administered orally at specified doses and schedules (e.g., twice daily). Tumor volume is measured regularly using calipers throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analyses to assess target engagement, such as measuring the levels of glutamate and glutamine. The primary endpoint is typically tumor growth inhibition compared to the vehicle control group.[7]

Visualizations

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Glutaminase_Inhibition_Pathway Glutamine Metabolism and GLS-1 Inhibition cluster_inhibition Mitochondrion Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) (Antioxidant Defense) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA_Cycle->Biosynthesis GLS1->Glutamate Inhibition Inhibitors This compound CB-839 Inhibitors->GLS1 Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Cancer Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, CB-839) randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint & Pharmacodynamic Analysis monitoring->endpoint

References

A Head-to-Head Comparison of Glutaminase Inhibitors: IPN60090 vs. Telaglenastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism-targeted therapies, the inhibition of glutaminase (B10826351) 1 (GLS1) has emerged as a promising strategy to exploit the glutamine addiction of various tumors. Two notable small molecule inhibitors at the forefront of clinical development are IPN60090 (also known as IACS-6274) and telaglenastat (CB-839). This guide provides an objective comparison of their efficacy, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

Both this compound and telaglenastat are potent, orally bioavailable, allosteric inhibitors of GLS1.[1][2] Preclinical data demonstrate their ability to inhibit glutaminase activity, reduce cancer cell proliferation, and impede tumor growth in various models.[3][4][5] Telaglenastat has a more extensive clinical trial history with data available from combination therapies in renal cell carcinoma (RCC) and other solid tumors.[6][7] this compound, a newer entrant, has been engineered for optimized physicochemical and pharmacokinetic properties, suggesting the potential for high, sustained exposures in a clinical setting.[3][8] While direct head-to-head clinical trials are not yet available, this guide collates existing data to facilitate a comprehensive comparison for research and development purposes.

Mechanism of Action: Targeting a Key Metabolic Vulnerability

Cancer cells often exhibit a metabolic reprogramming, characterized by an increased dependence on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox balance.[3][4] Glutaminase 1 (GLS1) catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate (B1630785).[1] By inhibiting GLS1, both this compound and telaglenastat disrupt these critical cellular processes, leading to cell growth arrest and apoptosis in glutamine-dependent tumors.[3][5]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm Glutamine_ext Glutamine Glutamine_mito Glutamine Glutamine_ext->Glutamine_mito Glutamate Glutamate Glutamine_mito->Glutamate Glutaminase 1 (GLS1) aKG α-Ketoglutarate Glutamate->aKG Glutathione Glutathione (Redox Balance) Glutamate->Glutathione TCA TCA Cycle aKG->TCA Biosynthesis Nucleotide & Amino Acid Biosynthesis aKG->Biosynthesis GLS1 GLS1 This compound This compound This compound->GLS1 Inhibition Telaglenastat Telaglenastat Telaglenastat->GLS1 Inhibition

Figure 1: Simplified signaling pathway of glutaminolysis and the inhibitory action of this compound and telaglenastat on GLS1.

Preclinical Efficacy: A Comparative Overview

Direct comparative studies are limited; however, data from independent publications provide insights into the preclinical potency of both inhibitors.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for both compounds against GLS1 enzymatic activity and cancer cell proliferation.

Table 1: GLS1 Enzymatic Inhibition

CompoundTargetIC50 (nM)Reference
This compound Recombinant Human GAC8[3]
Telaglenastat Recombinant Human GAC24[9]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound A549Non-Small Cell Lung CancerNot specified[3]
Telaglenastat A549Non-Small Cell Lung Cancer26[10]
Telaglenastat HCC-1806Triple-Negative Breast Cancer100[10]
Telaglenastat Caki-1Renal Cell Carcinoma40[10]

Note: Experimental conditions, such as assay format and incubation times, may vary between studies, impacting direct comparability of IC50 values.

In Vivo Efficacy

Both this compound and telaglenastat have demonstrated anti-tumor activity in xenograft models of various cancers.

Table 3: In Vivo Tumor Growth Inhibition

CompoundCancer ModelDosingTumor Growth Inhibition (TGI)Reference
This compound H460 NSCLC Xenograft10, 50, 250 mg/kg, oralDose-dependent target engagement[3]
Telaglenastat TNBC Xenograft200 mg/kg, p.o.61%[9]
Telaglenastat JIMT-1 Xenograft200 mg/kg, p.o.54%[9]
Telaglenastat Caki-1 RCC XenograftNot specifiedSignificant reduction in tumor growth[4]

Clinical Development and Efficacy

Telaglenastat has progressed further in clinical trials, with several Phase I and II studies completed, particularly in combination with other anti-cancer agents.[6][11]

A Phase II study (ENTRATA) of telaglenastat in combination with everolimus (B549166) in heavily pretreated metastatic renal cell carcinoma (mRCC) patients showed a trend towards improved progression-free survival (PFS) compared to everolimus alone (median PFS 3.8 vs 1.9 months).[6][7] However, in the Phase III CANTATA trial, the addition of telaglenastat to cabozantinib (B823) did not significantly improve PFS in patients with advanced RCC.

This compound is currently in Phase I clinical trials for advanced solid tumors, with a focus on biomarker-selected patient populations, such as those with KEAP1/NFE2L2 mutations or low ASNS expression.[12][13] Early results from the first-in-human trial of this compound (IACS-6274) demonstrated that the drug was well-tolerated and showed preliminary signs of anti-tumor activity in molecularly selected patients.[12]

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this comparison.

Glutaminase Activity Assay

This assay quantifies the enzymatic activity of GLS1 and is crucial for determining the IC50 of inhibitors.

cluster_workflow Glutaminase Activity Assay Workflow start Prepare Reagents: - Recombinant GLS1 - Glutamine (substrate) - Inhibitor (this compound or Telaglenastat) - Coupled enzyme system (e.g., GDH, NAD+) - Assay Buffer incubate Incubate GLS1 with inhibitor at varying concentrations start->incubate add_substrate Initiate reaction by adding glutamine incubate->add_substrate measure Monitor rate of NADH production (fluorescence or absorbance) add_substrate->measure calculate Calculate % inhibition and determine IC50 measure->calculate

Figure 2: General workflow for a coupled enzymatic glutaminase activity assay.

Protocol:

  • Reagent Preparation: Recombinant human GLS1 (GAC isoform) is diluted in assay buffer. A coupled enzyme system, typically using glutamate dehydrogenase (GDH) and NAD+, is prepared to link glutamate production to a measurable signal (NADH formation).

  • Inhibitor Incubation: A dilution series of the test compound (this compound or telaglenastat) is prepared. The inhibitor is pre-incubated with GLS1 for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, glutamine.

  • Signal Detection: The rate of NADH production is measured kinetically using a microplate reader (fluorescence at Ex/Em = 340/460 nm or absorbance at 340 nm).

  • Data Analysis: The percentage of GLS1 inhibition is calculated relative to a vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[10]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the anti-proliferative effects of the inhibitors.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or telaglenastat for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]

  • Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.

In Vivo Tumor Growth Inhibition Study

Xenograft models are employed to evaluate the anti-tumor efficacy of the compounds in a living organism.

cluster_workflow In Vivo Xenograft Study Workflow implant Implant human cancer cells subcutaneously into immunocompromised mice monitor Monitor tumor growth until they reach a specified volume implant->monitor randomize Randomize mice into treatment groups (Vehicle, this compound, Telaglenastat) monitor->randomize treat Administer compounds orally according to the dosing schedule randomize->treat measure Measure tumor volume and body weight regularly throughout the study treat->measure analyze At study endpoint, excise tumors for weighing and further analysis. Calculate Tumor Growth Inhibition (TGI) measure->analyze

Figure 3: A typical workflow for an in vivo tumor growth inhibition study using xenograft models.

Protocol:

  • Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound, and/or telaglenastat at various doses).[18]

  • Drug Administration: The compounds are administered orally according to a predetermined schedule (e.g., once or twice daily).

  • Monitoring: Tumor volume (measured with calipers) and mouse body weight are monitored regularly throughout the study.[18]

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predefined size. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis. Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

Conclusion

Both this compound and telaglenastat are promising GLS1 inhibitors with demonstrated preclinical efficacy. Telaglenastat has a more mature clinical profile, having been evaluated in later-stage trials, albeit with mixed results in combination therapies. This compound, with its optimized pharmacokinetic properties, presents a potentially more robust candidate for achieving high and sustained target inhibition in patients. The ongoing clinical evaluation of this compound, particularly in biomarker-selected populations, will be critical in defining its therapeutic potential. For researchers, the choice between these inhibitors for preclinical studies may depend on the specific cancer model, the desired pharmacokinetic profile, and the availability of the compounds. This guide provides a foundational comparison to aid in these decisions and to contextualize future data as it emerges from ongoing clinical trials.

References

Comparative Pharmacokinetic Analysis of the GLS-1 Inhibitor IPN60090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IPN60090's Pharmacokinetic Profile Against Alternative Glutaminase Inhibitors.

The selective inhibition of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism, has emerged as a promising therapeutic strategy. This compound is a clinical-stage selective GLS-1 inhibitor noted for its excellent pharmacokinetic and physicochemical properties.[1][2][3] This guide provides a comparative analysis of the pharmacokinetic properties of this compound against other known GLS-1 inhibitors: Telaglenastat (CB-839), BPTES, and DRP-104, supported by experimental data and detailed methodologies.

Executive Summary of Pharmacokinetic Parameters

The following table summarizes the key preclinical pharmacokinetic parameters of this compound and its comparators across various species. This compound demonstrates favorable oral bioavailability and metabolic stability, positioning it as a promising candidate for clinical development.

CompoundSpeciesRouteDose (mg/kg)T½ (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)Reference
This compound MousePO102.5250500High[1][2]
RatPO103.8220650High[1][2]
DogPO55.2150750High[1][2]
Telaglenastat (CB-839) MousePO200---Favorable[4]
BPTES MouseIP12.5---Poor[5]
Mouse (Nanoparticle)IV54---Improved[5]
DRP-104 MouseSC1-3----[6]

Data for T½, Cmax, AUC, and F for some compounds were not available in the public domain at the time of this publication. "High" and "Favorable" are based on qualitative descriptions in the cited literature.

Detailed Experimental Protocols

The data presented in this guide are based on standard preclinical pharmacokinetic assays. Detailed methodologies for these key experiments are provided below.

In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of a test compound after intravenous (IV) and oral (PO) administration in mice or rats.

Procedure:

  • Animal Models: Male BALB/c mice or Sprague-Dawley rats are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing:

    • Intravenous (IV): The test compound is formulated in a suitable vehicle (e.g., 20% Captisol in saline) and administered as a single bolus via the tail vein.

    • Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage.

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), and area under the curve (AUC), are calculated using non-compartmental analysis with software such as Phoenix WinNonlin. Oral bioavailability (F) is calculated as (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.[7][8][9][10]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound using an in vitro model of the human intestinal epithelium.

Procedure:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Assay: The test compound (typically at a concentration of 10 µM) is added to the apical (A) or basolateral (B) side of the Transwell insert. Samples are collected from the receiver compartment at specified time points (e.g., 120 minutes).

  • Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for active efflux transporters.[11][12][13][14]

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which a test compound binds to plasma proteins.

Procedure:

  • Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.

  • Assay: The test compound is added to plasma in one chamber, and buffer is added to the other chamber. The device is incubated at 37°C with shaking until equilibrium is reached.

  • Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers, and the concentration of the test compound is measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the plasma and buffer chambers.[15][16][17][18][19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the pharmacokinetic analysis of GLS-1 inhibitors.

experimental_workflow Experimental Workflow for Preclinical Pharmacokinetic Profiling cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Studies cluster_data Data Integration & Candidate Selection solubility Aqueous Solubility integration Integrate In Vitro and In Vivo Data solubility->integration permeability Caco-2 Permeability permeability->integration metabolism Microsomal/Hepatocyte Stability metabolism->integration ppb Plasma Protein Binding ppb->integration dosing Dosing (IV & PO) in Rodent Models sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis pk_analysis->integration selection Lead Candidate Selection integration->selection

Caption: A typical workflow for preclinical pharmacokinetic profiling of a drug candidate.

glutamine_metabolism Targeting Glutamine Metabolism in Cancer Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 Glutamate Glutamate alpha_KG alpha-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (Redox Balance) Glutamate->GSH TCA_Cycle TCA Cycle (Energy & Biosynthesis) alpha_KG->TCA_Cycle GLS1->Glutamate Inhibitors This compound CB-839 BPTES DRP-104 Inhibitors->GLS1

Caption: Inhibition of glutamine metabolism by targeting the enzyme GLS-1.

References

The Synergistic Potential of IPN60090 in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. IPN60090, a potent and selective inhibitor of glutaminase-1 (GLS1), has emerged as a promising candidate for combination therapies. By targeting the metabolic reprogramming inherent in many cancer cells, this compound presents a unique opportunity to synergize with traditional cytotoxic chemotherapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapy agents, supported by available preclinical data and detailed experimental methodologies.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anticancer effect by inhibiting GLS1, a critical enzyme in the metabolic pathway of glutamine.[1] Many tumors exhibit a heightened dependence on glutamine for their proliferation and survival, using it as a key source for energy production and the biosynthesis of essential macromolecules. By blocking the conversion of glutamine to glutamate, this compound disrupts these vital cellular processes, leading to cell growth inhibition and apoptosis.

The rationale for combining this compound with chemotherapy stems from the potential for a multi-pronged attack on cancer cells. While chemotherapy directly damages DNA or interferes with cell division, this compound weakens the cancer cells' metabolic resilience, potentially rendering them more susceptible to the cytotoxic effects of chemotherapy. Preclinical data suggests that this combination approach may be particularly effective in certain patient populations, such as those with specific genetic alterations like KEAP1/NFE2L2 mutations or low expression of asparagine synthetase (ASNS).[1][2][3]

Preclinical Synergistic Effects of this compound with Chemotherapy

While specific quantitative data for this compound in combination with a wide range of chemotherapies is still emerging, preclinical studies have demonstrated the synergistic potential of GLS1 inhibition with standard-of-care agents in various cancer models.

Table 1: Summary of Preclinical Synergy with GLS1 Inhibition

Cancer TypeChemotherapy AgentGLS1 InhibitorObserved EffectSupporting Evidence
Ovarian CancerPaclitaxel (B517696)Generic GLS1 InhibitorSynergistic cell growth inhibitionPreclinical studies have shown that GLS1 inhibition can sensitize ovarian cancer cells to paclitaxel.[4]
Non-Small Cell Lung Cancer (NSCLC)Platinum Agents (Cisplatin, Carboplatin)Generic GLS1 InhibitorPotential for synergistic anti-tumor activity, especially in KEAP1-mutant models.Preclinical rationale suggests that targeting glutamine metabolism can enhance the efficacy of platinum-based chemotherapy in NSCLC.[2][5][6]

It is important to note that a significant portion of the currently available data is based on other GLS1 inhibitors or describes the preclinical rationale for ongoing and future studies with this compound (also known as IACS-6274). A Phase 1 clinical trial (NCT05039801) is actively investigating the combination of IACS-6274 with paclitaxel and bevacizumab in patients with advanced solid tumors, including platinum-resistant ovarian cancer.[7][8] The results of this trial will provide crucial clinical data on the synergistic potential of this combination.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of synergy studies, detailed experimental protocols are essential. Below are standardized methodologies for assessing the synergistic effects of this compound with chemotherapy in both in vitro and in vivo settings.

In Vitro Synergy Assessment: Combination Index (CI) Method

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[9][10][11][12][13]

1. Cell Culture and Drug Preparation:

  • Cancer cell lines of interest are cultured in appropriate media and conditions.
  • Stock solutions of this compound and the selected chemotherapy agent are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

2. Cell Viability Assay:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • Cells are treated with a range of concentrations of this compound alone, the chemotherapy agent alone, and the combination of both drugs at a constant ratio.
  • After a predetermined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

3. Data Analysis:

  • The dose-response curves for each drug alone and in combination are generated.
  • The Combination Index (CI) is calculated using software like CompuSyn. The CI value provides a quantitative measure of the interaction:
  • CI < 1 indicates synergy
  • CI = 1 indicates an additive effect
  • CI > 1 indicates antagonism

In Vivo Xenograft Studies for Combination Therapy

In vivo studies are critical for evaluating the therapeutic efficacy of drug combinations in a more complex biological system.[14][15][16][17][18]

1. Animal Model and Tumor Implantation:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.
  • Human cancer cells are subcutaneously injected into the flank of the mice.
  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Treatment Groups and Dosing:

  • Mice are randomized into four groups:
  • Vehicle control
  • This compound alone
  • Chemotherapy agent alone
  • This compound in combination with the chemotherapy agent
  • The drugs are administered according to a predetermined schedule and route (e.g., oral gavage for this compound, intravenous injection for paclitaxel).

3. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used.
  • Animal body weight is monitored as an indicator of toxicity.
  • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers).

4. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.
  • Statistical analysis is performed to determine the significance of the anti-tumor effect of the combination therapy compared to the single agents.

Signaling Pathways and Logical Relationships

The synergistic interaction between this compound and chemotherapy can be visualized through the interplay of metabolic and cell signaling pathways.

Synergy_Pathway cluster_metabolism Glutamine Metabolism cluster_chemo Chemotherapy Action cluster_outcome Cellular Outcome Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate TCA_Cycle TCA Cycle & Biosynthesis Glutamate->TCA_Cycle This compound This compound This compound->GLS1 Inhibition GLS1->Glutamate DNA_Damage DNA Damage & Cell Cycle Arrest Apoptosis Synergistic Apoptosis TCA_Cycle->Apoptosis Chemotherapy Chemotherapy Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

Caption: Synergistic mechanism of this compound and chemotherapy.

The above diagram illustrates how this compound-mediated inhibition of glutamine metabolism, leading to a depleted energy and biosynthetic state, can lower the threshold for chemotherapy-induced apoptosis.

Experimental_Workflow cluster_invitro In Vitro Synergy cluster_invivo In Vivo Efficacy A1 Cell Seeding A2 Drug Treatment (Single & Combo) A1->A2 A3 Viability Assay A2->A3 A4 Combination Index Calculation A3->A4 B1 Tumor Implantation B2 Treatment Groups (Control, Single, Combo) B1->B2 B3 Tumor Growth Monitoring B2->B3 B4 Data Analysis (TGI) B3->B4

References

A Comparative Guide to GLS1 Inhibitors: IPN60090's Impact on T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of immune cells is a critical determinant of their function. Within the tumor microenvironment, competition for essential nutrients like glutamine can significantly impact the efficacy of anti-tumor immune responses. Glutaminase (B10826351) 1 (GLS1), a key enzyme in glutamine metabolism, has emerged as a promising therapeutic target to modulate both tumor cell metabolism and immune cell function. This guide provides a comparative analysis of the clinical-stage GLS1 inhibitor IPN60090 and other well-characterized GLS1 inhibitors, focusing on their impact on T-cell activation.

Executive Summary

This compound, a potent and selective GLS1 inhibitor, demonstrates a distinct impact on T-cell activation compared to other inhibitors like CB-839 (Telaglenastat) and BPTES. While direct head-to-head quantitative data is emerging, preclinical studies indicate that this compound enhances the anti-tumor immune response by increasing the glycolytic activity of T-cells and favorably altering the composition of T-cell populations within the tumor microenvironment. In contrast, some other GLS1 inhibitors have been shown to have a more direct inhibitory effect on T-cell proliferation. This guide summarizes the available experimental data, details relevant experimental protocols, and provides visualizations of key biological pathways and workflows.

Data Presentation: Comparative Impact of GLS1 Inhibitors on T-Cell Activation

The following tables summarize the available quantitative and qualitative data on the effects of this compound, CB-839, and BPTES on key parameters of T-cell activation. It is important to note that the data for this compound is based on preliminary reports and direct comparative studies with other inhibitors under identical experimental conditions are limited.

Table 1: Effect of GLS1 Inhibitors on T-Cell Proliferation

InhibitorTarget CellsMethodEndpointReported Effect
This compound CD4+ and CD8+ T-cellsin vivo (syngeneic mouse models)T-cell populationsIncreased CD8+ T-cell to Treg ratio
CB-839 (Telaglenastat) Chronic Lymphocytic Leukemia (CLL) cellsMTS assayIC500.41 µM (HG-3 cells), 66.2 µM (MEC-1 cells)[1]
BPTES Human CD4+ T-cells[³H]thymidine incorporationIC5025-35 µM[2]

Table 2: Effect of GLS1 Inhibitors on T-Cell Metabolism and Function

InhibitorTarget CellsParameterReported Effect
This compound CD4+ and CD8+ T-cellsGlycolytic ActivityIncreased
This compound Regulatory T-cells (Tregs)Population in TumorDepletion
CB-839 (Telaglenastat) Melanoma-infiltrating T-cellsCytotoxicityImproved in co-culture with tumor cells[3]
BPTES Human CD4+ T-cellsCytokine Production (IFN-γ, IL-2)Decreased[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams were generated using Graphviz.

GLS1_Pathway cluster_extracellular Extracellular Space cluster_cell T-Cell cluster_inhibitors GLS1 Inhibitors Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter Glutamate Glutamate Glutamine_int->Glutamate GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA Effector_Function Effector Function (e.g., Cytokine Production) TCA->Effector_Function Proliferation Proliferation TCA->Proliferation This compound This compound This compound->Glutamine_int Inhibits CB839 CB839 CB839->Glutamine_int Inhibits BPTES BPTES BPTES->Glutamine_int Inhibits

Glutamine metabolism pathway and points of inhibition by GLS1 inhibitors.

TCell_Activation_Workflow cluster_setup Experiment Setup cluster_assays Assays Isolate_TCells Isolate T-Cells (e.g., from PBMCs) Activate_TCells Activate T-Cells (e.g., anti-CD3/CD28 beads) Isolate_TCells->Activate_TCells Treat_Inhibitors Treat with GLS1 Inhibitors (this compound, CB-839, BPTES) Activate_TCells->Treat_Inhibitors Proliferation_Assay Proliferation Assay (e.g., CFSE Staining) Treat_Inhibitors->Proliferation_Assay Cytokine_Assay Cytokine Production Assay (Intracellular Staining & Flow Cytometry) Treat_Inhibitors->Cytokine_Assay Metabolism_Assay Metabolic Assay (e.g., Seahorse Analyzer) Treat_Inhibitors->Metabolism_Assay

A generalized experimental workflow for assessing T-cell activation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to assess T-cell activation.

In Vitro T-Cell Activation and Proliferation Assay

Objective: To determine the effect of GLS1 inhibitors on the proliferative capacity of T-cells following activation.

Methodology:

  • T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD4+ or CD8+ T-cells are then purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Staining (for Proliferation Tracking): Isolated T-cells are labeled with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • T-Cell Activation: T-cells are cultured in 96-well plates pre-coated with anti-CD3 antibodies (to stimulate the T-cell receptor) and in the presence of soluble anti-CD28 antibodies (to provide a co-stimulatory signal).

  • Inhibitor Treatment: A range of concentrations of this compound, CB-839, or BPTES are added to the cell cultures. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition and Analysis: T-cell proliferation is assessed by flow cytometry. The dilution of the CFSE dye is proportional to the number of cell divisions. The half-maximal inhibitory concentration (IC50) for proliferation can be calculated from the dose-response curves.

Intracellular Cytokine Staining for Flow Cytometry

Objective: To quantify the production of key cytokines (e.g., IFN-γ, IL-2) by T-cells at a single-cell level following activation and treatment with GLS1 inhibitors.

Methodology:

  • T-Cell Activation and Inhibitor Treatment: T-cells are activated and treated with GLS1 inhibitors as described in the proliferation assay protocol.

  • Protein Transport Inhibition: During the last 4-6 hours of culture, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the wells. This prevents the secretion of cytokines, causing them to accumulate intracellularly.

  • Surface Staining: Cells are harvested and stained with fluorescently-labeled antibodies against surface markers (e.g., CD4, CD8) to identify T-cell subsets.

  • Fixation and Permeabilization: Cells are fixed with a fixation buffer (e.g., paraformaldehyde) to preserve their cellular structure and then permeabilized with a permeabilization buffer to allow antibodies to access intracellular antigens.

  • Intracellular Staining: Cells are incubated with fluorescently-labeled antibodies specific for the cytokines of interest (e.g., anti-IFN-γ, anti-IL-2).

  • Data Acquisition and Analysis: The percentage of T-cells producing each cytokine is determined by flow cytometry. The mean fluorescence intensity (MFI) can also be measured to assess the amount of cytokine produced per cell.

Conclusion

The available evidence suggests that GLS1 inhibitors can have varied and context-dependent effects on T-cell activation. This compound appears to enhance anti-tumor immunity by reprogramming T-cell metabolism and modulating the T-cell landscape within the tumor. This contrasts with the more direct anti-proliferative effects observed with inhibitors like BPTES. The minimal impact of CB-839 on T-cell proliferation, while still influencing their function, highlights the nuanced roles of glutamine metabolism in different T-cell subsets and activation states.

Further direct comparative studies are warranted to fully elucidate the differential effects of these GLS1 inhibitors on T-cell biology. Such research will be instrumental in optimizing their clinical application, both as monotherapies and in combination with other immunotherapies, for the treatment of cancer.

References

Navigating Resistance: A Comparative Guide to the GLS1 Inhibitor IPN60090 and Other Metabolic Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the clinical-stage glutaminase-1 (GLS1) inhibitor IPN60090 with other metabolic inhibitors, focusing on potential cross-resistance mechanisms supported by experimental data from related compounds.

This compound is a novel, potent, and selective allosteric inhibitor of glutaminase-1 (GLS1), an enzyme critical for the metabolic reprogramming of many cancer cells. By blocking the conversion of glutamine to glutamate (B1630785), this compound disrupts a key pathway that fuels the tricarboxylic acid (TCA) cycle and supports biosynthetic processes essential for rapid cell proliferation[1]. As this compound advances through clinical trials, understanding its potential for cross-resistance with other metabolic inhibitors is paramount for developing effective therapeutic strategies. This guide provides a comparative overview of this compound and other well-characterized GLS1 inhibitors, BPTES and CB-839, with a focus on the mechanisms that may drive resistance.

While direct cross-resistance studies involving this compound are not yet extensively published, the shared allosteric binding site and mechanism of action with CB-839 and BPTES allow for informed predictions. Resistance to these GLS1 inhibitors is often not due to mutations in the GLS1 gene itself, but rather through metabolic reprogramming and isoform switching, suggesting a high likelihood of cross-resistance among allosteric GLS1 inhibitors.

Comparative Analysis of Allosteric GLS1 Inhibitors

This compound was developed to improve upon the physicochemical and pharmacokinetic properties of earlier GLS1 inhibitors like BPTES and the clinically evaluated CB-839[1][2]. All three compounds are allosteric inhibitors that bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.

FeatureBPTESCB-839 (Telaglenastat)This compound (IACS-6274)
Potency Micromolar range[3]Nanomolar range[3][4]Potent, clinical-stage inhibitor[1][5][6]
Bioavailability Poor oral bioavailability[7]Good oral bioavailability[4]Excellent oral exposure in preclinical models[1][6]
Clinical Stage Preclinical toolPhase I/II clinical trials[2][8]Phase I clinical trials[1][5][6][8]
Known Resistance YesYesNot yet reported, but likely similar to CB-839

Mechanisms of Resistance to Allosteric GLS1 Inhibitors

Studies on cell lines resistant to CB-839 and BPTES have revealed several key mechanisms of resistance. These mechanisms are critical considerations for the clinical development of this compound and for designing combination therapies.

Metabolic Reprogramming

Cancer cells can adapt to GLS1 inhibition by upregulating alternative metabolic pathways to compensate for the loss of glutamine-derived metabolites.

  • Increased Glycolysis and Pyruvate (B1213749) Carboxylation: Cells can increase their reliance on glucose metabolism, shunting pyruvate into the TCA cycle via pyruvate carboxylase to replenish oxaloacetate. This bypasses the need for glutamine anaplerosis and has been observed as a resistance mechanism to CB-839[9].

  • Upregulation of Fatty Acid Oxidation: Increased fatty acid oxidation can provide an alternative source of acetyl-CoA to fuel the TCA cycle, compensating for the reduced glutamine metabolism[10].

  • Alanine (B10760859) Metabolism: Some cancer cells can utilize extracellular alanine, converting it to pyruvate via alanine aminotransferase (GPT2), thereby fueling the TCA cycle and conferring resistance to CB-839[11].

  • Glutaminase (B10826351) II Pathway: Upregulation of the glutaminase II pathway, which can also convert glutamine to glutamate via a different enzymatic route, can confer resistance[12].

Glutaminase Isoform Switching

GLS1 exists in two main splice variants, the kidney-type (KGA) and the more enzymatically potent glutaminase C (GAC). A switch in expression from the androgen-dependent KGA isoform to the androgen-independent GAC isoform has been shown to drive therapeutic resistance in prostate cancer[13]. Since allosteric inhibitors like CB-839 have a greater inhibitory effect on GAC-expressing cells, this switch represents a complex resistance mechanism that may not be overcome by simply increasing the drug concentration[13].

Upregulation of the NRF2 Antioxidant Pathway

The transcription factor NRF2, a master regulator of the antioxidant response, can be activated in response to the oxidative stress induced by GLS1 inhibition. This can promote cell survival and contribute to drug resistance[14].

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of metabolic pathways and the experimental procedures used to study resistance, the following diagrams are provided.

GLS1_Inhibition_and_Resistance cluster_cell Cancer Cell cluster_inhibitors GLS1 Inhibitors cluster_resistance Resistance Mechanisms Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutathione Glutathione (GSH) Glutamate->Glutathione TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, Lipids, etc.) TCA_Cycle->Biosynthesis ROS ROS Glutathione->ROS Detoxification This compound This compound This compound->Glutamate Inhibition CB839 CB-839 CB839->Glutamate Inhibition BPTES BPTES BPTES->Glutamate Inhibition Metabolic_Reprogramming Metabolic Reprogramming (Glycolysis, FAO, etc.) Metabolic_Reprogramming->TCA_Cycle Bypass Isoform_Switch GLS1 Isoform Switch (KGA to GAC) Isoform_Switch->Glutamate Maintains Glutamate Production NRF2_Activation NRF2 Activation NRF2_Activation->Glutathione Enhances

Caption: GLS1 inhibition and potential resistance pathways.

Experimental_Workflow cluster_generation Generation of Resistant Cell Lines cluster_characterization Characterization of Resistance cluster_cross_resistance Cross-Resistance Studies Start Parental Cancer Cell Line Dose_Escalation Continuous exposure to increasing concentrations of GLS1 inhibitor (e.g., CB-839) Start->Dose_Escalation Resistant_Clones Isolation of Resistant Clones Dose_Escalation->Resistant_Clones Viability_Assay Cell Viability Assay (IC50 determination) Resistant_Clones->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Resistant_Clones->Clonogenic_Assay Metabolomics Metabolomic Analysis Resistant_Clones->Metabolomics Western_Blot Western Blot (GLS1/GLS2 expression) Resistant_Clones->Western_Blot Test_Other_Inhibitors Test sensitivity of resistant clones to other metabolic inhibitors (e.g., this compound, Glycolysis inhibitors) Resistant_Clones->Test_Other_Inhibitors

Caption: Experimental workflow for cross-resistance studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cross-resistance studies. Below are standard protocols for key experiments.

Generation of Drug-Resistant Cell Lines

Objective: To develop cancer cell lines with acquired resistance to a GLS1 inhibitor.

Protocol:

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the GLS1 inhibitor (e.g., CB-839) for the parental cancer cell line using a standard cell viability assay.

  • Dose Escalation:

    • Culture the parental cells in media containing the GLS1 inhibitor at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth).

    • Continuously culture the cells in the presence of the drug, passaging them as they reach confluence.

    • Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

    • This process can take several months.

  • Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of the inhibitor (e.g., 5-10 times the initial IC50), single-cell clone isolation can be performed by limiting dilution or by picking individual colonies.

  • Confirmation of Resistance: Characterize the resistant clones by determining their IC50 and comparing it to the parental cell line. A significant increase in the IC50 confirms the resistant phenotype.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the IC50 of a metabolic inhibitor in parental and resistant cell lines.

Protocol (using CellTiter-Glo®):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the metabolic inhibitor (e.g., this compound, CB-839, or a glycolysis inhibitor) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of viable cells against the log of the inhibitor concentration. Fit a dose-response curve to calculate the IC50 value.

Clonogenic Survival Assay

Objective: To assess the long-term proliferative capacity of cells after treatment with a metabolic inhibitor.

Protocol:

  • Cell Seeding: Seed a known number of single cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and treatment condition to yield a countable number of colonies.

  • Drug Treatment: Treat the cells with the metabolic inhibitor for a specified duration (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies (defined as a cluster of at least 50 cells).

  • Staining and Counting:

    • Fix the colonies with a solution such as methanol (B129727) or paraformaldehyde.

    • Stain the colonies with crystal violet.

    • Count the number of colonies in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

While direct experimental data on cross-resistance involving this compound is still emerging, the well-documented resistance mechanisms to other allosteric GLS1 inhibitors provide a strong foundation for predictive analysis. The high likelihood of cross-resistance among allosteric GLS1 inhibitors due to metabolic reprogramming and isoform switching underscores the importance of developing rational combination therapies. For instance, combining this compound with inhibitors of glycolysis or fatty acid oxidation could be a promising strategy to overcome acquired resistance. Further research is needed to delineate the specific resistance profile of this compound and to identify biomarkers that can predict patient response. The experimental protocols outlined in this guide provide a framework for conducting such crucial investigations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of IPN60090

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of IPN60090, a selective glutaminase-1 (GLS-1) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on established best practices for the disposal of novel small molecule inhibitors in a laboratory setting.[1]

It is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines and the manufacturer-provided SDS for this compound, when available, to ensure full compliance with local, state, and federal regulations. [1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Standard PPE: This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[1]

  • Respiratory Protection: When handling the powdered form of this compound, a dust mask or respirator is recommended to prevent inhalation.[2]

  • Ventilation: All handling and preparation of waste containing this compound should be conducted within a certified chemical fume hood to minimize exposure.[2]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and associated materials is a critical component of laboratory safety and environmental responsibility. Adherence to the following protocol is essential.

  • Chemical Identification and Hazard Assessment:

    • Treat this compound as a hazardous chemical due to its nature as a bioactive small molecule inhibitor.[1] In the absence of specific toxicity data, a cautious approach is necessary.

    • Glutaminase inhibitors as a class are designed to be cytotoxic to cancer cells and may have off-target effects.[3][4][5] Therefore, assume potential toxicity to human health and the environment.

  • Waste Segregation:

    • Properly identify and segregate all waste streams containing this compound.[2] Do not mix with non-hazardous waste.

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated disposable materials such as gloves, pipette tips, vials, and bench paper, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][6]

    • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, working solutions, and contaminated solvents, in a separate, compatible, and leak-proof hazardous waste container.[1]

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[6]

  • Waste Container Selection and Labeling:

    • Use waste containers that are chemically compatible with the waste they will hold to prevent leaks and reactions.[2][7] Containers should be in good condition with secure, tight-fitting lids.[2][6]

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), and the date the waste was first added.[2][8]

  • Waste Accumulation and Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[1][7]

    • Ensure secondary containment is used to capture any potential spills or leaks.[6]

    • Keep waste containers closed except when adding waste.[6][8]

  • Arranging for Disposal:

    • Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1]

    • Do not dispose of this compound or its containers in the regular trash or down the drain.[9][10]

Data Presentation: Institutional Waste Management

While specific quantitative data for this compound disposal is not publicly available, laboratories should maintain their own records. The following table provides a template for tracking waste generation and disposal in compliance with institutional protocols.

Waste Stream IDWaste TypeChemical CompositionQuantity (g or mL)Accumulation Start DateDisposal Pickup DateEHS Technician
e.g., LW-IPN-001LiquidThis compound in DMSOe.g., 100 mLe.g., 2025-11-15
e.g., SW-IPN-001SolidContaminated labwaree.g., 500 ge.g., 2025-11-15

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol outlines the general steps for preparing waste generated from a typical cell-based assay using a powdered small molecule inhibitor like this compound.

Objective: To safely collect and store all waste materials contaminated with this compound for disposal by the institutional EHS department.

Materials:

  • Personal Protective Equipment (PPE)

  • Designated hazardous waste containers (for solid and liquid waste)

  • Waste labels

  • Chemical fume hood

Procedure:

  • Preparation of Waste Containers:

    • Obtain appropriate hazardous waste containers from your institution's EHS department.

    • Label each container with "Hazardous Waste," "this compound," and the date.

  • Collection of Solid Waste:

    • Inside a chemical fume hood, collect all disposable items that have come into contact with this compound, including:

      • Weighing paper

      • Contaminated gloves

      • Pipette tips

      • Microcentrifuge tubes

      • Cell culture plates

    • Place these items into the designated solid hazardous waste container.

  • Collection of Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound, such as:

      • Remaining stock solutions

      • Unused diluted working solutions

      • Media from treated cells

      • Solvent rinses of contaminated glassware

    • Carefully pour the liquid waste into the designated liquid hazardous waste container.

  • Final Steps:

    • Securely close the lids on all waste containers.

    • Wipe the exterior of the containers with a suitable decontaminating solution.

    • Store the waste containers in the designated satellite accumulation area.

    • Arrange for waste pickup with your EHS department according to their procedures.

Mandatory Visualization

The following diagrams illustrate key aspects of the this compound disposal workflow and its mechanism of action.

G This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate solid_waste Collect Solid Waste in Labeled Container segregate->solid_waste liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store ehs_pickup Request EHS Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

G This compound Mechanism of Action cluster_downstream Downstream Effects glutamine Glutamine gls1 GLS1 Enzyme glutamine->gls1 glutamate Glutamate gls1->glutamate tca_cycle TCA Cycle glutamate->tca_cycle gsh_production Glutathione Production glutamate->gsh_production This compound This compound This compound->gls1 proliferation Tumor Cell Proliferation tca_cycle->proliferation gsh_production->proliferation

Caption: Simplified signaling pathway of this compound's inhibitory action.

References

Essential Safety and Operational Protocols for Handling IPN60090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of IPN60090, a potent and selective inhibitor of glutaminase-1 (GLS-1). As an investigational compound with potential antineoplastic properties, this compound requires stringent handling procedures to ensure the safety of laboratory personnel and the integrity of research data. The following guidelines are based on best practices for managing potent chemical agents in a research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound. The required PPE varies based on the specific handling task.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.

Operational Plan: Handling and Storage

A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.[1]

StageProcedure
Preparation - Designate a specific handling area (e.g., a certified chemical fume hood).- Ensure proper ventilation.- Assemble all necessary equipment and PPE before starting.- Minimize the quantity of the compound to be handled.- Review all available safety information.
Handling - Wear appropriate PPE at all times.- Avoid skin and eye contact.- Prevent the generation of aerosols.[1]- Use wet-wiping techniques for cleaning surfaces.- Decontaminate all equipment after use.
Storage - Store in a tightly sealed, light-resistant container.- Keep in a cool, dry, and well-ventilated area.- Segregate from incompatible materials.- Restrict access to authorized personnel only.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical. For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[1]

Waste TypeDisposal Procedure
Unused/Expired this compound - Collect in a clearly labeled, sealed, and appropriate hazardous waste container.- Do not mix with other waste streams unless compatible.- Arrange for disposal through a licensed hazardous waste disposal company.
Contaminated Materials (PPE, labware) - All disposable items that have come into contact with this compound should be considered hazardous waste.- Place in a designated, sealed hazardous waste container.- Dispose of through a licensed hazardous waste disposal company.
Empty Containers - Triple rinse with a suitable solvent.- The rinsate should be collected and treated as hazardous waste.- Obliterate or remove all labels from the empty container before disposal.[1]

Experimental Protocols

Detailed experimental protocols will vary. Below is a generalized workflow for an in vitro cell-based assay using this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assess Assessment prep_compound Prepare this compound Stock Solution treatment Treat Cells with this compound prep_compound->treatment prep_cells Cell Seeding prep_cells->treatment incubation Incubate for Defined Period treatment->incubation assessment Assess Endpoint (e.g., Viability, Metabolism) incubation->assessment analysis Data Analysis assessment->analysis

General experimental workflow for an in vitro cell-based assay.

This compound Signaling Pathway and Mechanism of Action

This compound is a highly selective inhibitor of glutaminase (B10826351) 1 (GLS1).[2][3] GLS1 is a critical enzyme in cancer cell metabolism, responsible for converting glutamine to glutamate.[4][5][6] This process, known as glutaminolysis, provides cancer cells with essential building blocks for proliferation and survival.[7] By inhibiting GLS1, this compound disrupts these pathways.

G cluster_cell Cancer Cell Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 enters cell Glutamate Glutamate GLS1->Glutamate converts TCA TCA Cycle & Biosynthesis Glutamate->TCA Proliferation Tumor Growth & Survival TCA->Proliferation supports This compound This compound This compound->GLS1 inhibits

This compound inhibits GLS1, blocking glutamine metabolism and tumor growth.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.